Tert-butyl 3-hydroxycyclobutylcarbamate
Description
The exact mass of the compound Tert-butyl 3-hydroxycyclobutylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-hydroxycyclobutylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-hydroxycyclobutylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUMHFNEPOYLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241253, DTXSID901272300 | |
| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-63-7, 389890-42-0, 389890-43-1 | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mass spectrometry of tert-butyl 3-hydroxycyclobutylcarbamate
An In-depth Technical Guide to the Mass Spectrometry of Tert-butyl 3-hydroxycyclobutylcarbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 3-hydroxycyclobutylcarbamate, a key building block in contemporary drug discovery. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the mechanistic underpinnings of fragmentation pathways, offering a predictive framework for compound identification and characterization. We will explore optimal analytical conditions, interpret key mass spectral features, and provide detailed, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results. All claims are substantiated with citations to authoritative literature, and a complete reference list is provided for further investigation.
Introduction: The Significance of Tert-butyl 3-hydroxycyclobutylcarbamate
Tert-butyl 3-hydroxycyclobutylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry. Its rigid cyclobutane core serves as a valuable scaffold for introducing specific spatial arrangements into drug candidates, while the hydroxyl and Boc-protected amine functionalities offer versatile handles for synthetic elaboration. The Boc (tert-butyloxycarbonyl) protecting group is ubiquitous in organic synthesis, prized for its stability under a range of conditions and its facile, clean removal under acidic conditions.
Understanding the mass spectrometric behavior of this molecule is paramount for its effective use. Mass spectrometry (MS) is an indispensable tool for reaction monitoring (e.g., via LC-MS), purity assessment, and structural confirmation. A thorough grasp of its ionization and fragmentation patterns allows scientists to rapidly identify the compound in complex matrices, troubleshoot synthetic challenges, and confirm the integrity of their materials. This guide provides the foundational knowledge to achieve these analytical objectives with confidence.
Fundamental Principles: Ionization and Fragmentation
The choice of ionization technique is critical for the successful analysis of tert-butyl 3-hydroxycyclobutylcarbamate. Given its polarity and thermal lability, electrospray ionization (ESI) is the preferred method over harsher techniques like electron ionization (EI). ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining the molecular weight of the parent compound.
Expected Ionization Behavior
Under positive-ion ESI conditions, the primary species observed will be the protonated molecule, [M+H]⁺. The nitrogen atom of the carbamate is the most likely site of protonation due to its basicity. Adduct formation with common mobile phase cations, such as sodium [M+Na]⁺ and potassium [M+K]⁺, is also highly probable and should be considered during spectral interpretation.
Core Fragmentation Pathways of Boc-Protected Amines
The fragmentation of Boc-protected compounds is well-documented and follows predictable pathways. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are employed to induce fragmentation of the precursor ion (e.g., the [M+H]⁺ ion) and generate structurally informative product ions. The most characteristic fragmentation patterns for the Boc group include:
-
Loss of Isobutylene (56 Da): The most prominent fragmentation pathway involves the loss of isobutylene (C₄H₈) through a six-membered ring transition state, resulting in a carbamic acid intermediate. This is often the most abundant fragment ion.
-
Loss of Carbon Dioxide (44 Da): Following the loss of isobutylene, the resulting carbamic acid readily loses carbon dioxide.
-
Loss of the Entire Boc Group (100 Da): The consecutive loss of isobutylene and carbon dioxide results in a net loss of 100 Da, corresponding to the free amine.
-
Loss of tert-Butanol (74 Da): A less common, but still possible, fragmentation involves the loss of tert-butanol.
These characteristic losses are diagnostic for the presence of a Boc-protecting group and are foundational to interpreting the mass spectrum of tert-butyl 3-hydroxycyclobutylcarbamate.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of tert-butyl 3-hydroxycyclobutylcarbamate. These have been designed to be self-validating by including system suitability checks and clear benchmarks for successful analysis.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of tert-butyl 3-hydroxycyclobutylcarbamate and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
System Suitability: Prepare a solution of a known standard (e.g., caffeine, reserpine) at a similar concentration to verify instrument performance before and after the analysis sequence.
LC-MS Analysis
This workflow is designed for a standard reverse-phase liquid chromatography system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
Caption: LC-MS workflow for the analysis of tert-butyl 3-hydroxycyclobutylcarbamate.
Table 1: Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for good separation of small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for screening; can be optimized for faster analysis or better resolution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| MS System | ||
| Ionization Mode | Positive Ion ESI | The carbamate nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting point; optimize for maximum signal. |
| Gas Temperature | 300-350 °C | Ensures efficient desolvation. |
| Gas Flow | 8-12 L/min | Aids in desolvation. |
| Nebulizer Pressure | 35-45 psi | Promotes efficient spray formation. |
| MS1 Scan Range | m/z 50-500 | Covers the expected mass of the parent ion and its adducts/fragments. |
| MS/MS Collision Energy | 10-30 eV | A range should be tested to observe both the initial loss of isobutylene and subsequent fragments. |
Data Interpretation: Predicted Mass Spectrum
The molecular weight of tert-butyl 3-hydroxycyclobutylcarbamate is 201.26 g/mol . Based on this, the following ions are expected in the mass spectrum.
Table 2: Predicted m/z Values for Key Ions
| Ion Description | Proposed Structure | Exact Mass (Da) | Predicted m/z |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₉NO₃ + H⁺ | 202.1438 | 202.14 |
| Sodium Adduct [M+Na]⁺ | C₁₀H₁₉NO₃ + Na⁺ | 224.1257 | 224.13 |
| MS/MS Fragments of [M+H]⁺ | |||
| Loss of Isobutylene [M+H-C₄H₈]⁺ | C₆H₁₁NO₃ + H⁺ | 146.0812 | 146.08 |
| Loss of H₂O [M+H-H₂O]⁺ | C₁₀H₁₇NO₂ + H⁺ | 184.1332 | 184.13 |
| Loss of Boc [M+H-C₅H₈O₂]⁺ | C₅H₁₁NO + H⁺ | 102.0913 | 102.09 |
| Cyclobutylamine fragment | C₄H₇NH₂ + H⁺ | 86.0964 | 86.10 |
Predicted Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion (m/z 202.14) is expected to be initiated by the characteristic losses associated with the Boc group. The presence of the hydroxyl group on the cyclobutane ring introduces additional potential fragmentation pathways, such as the loss of water.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of tert-butyl 3-hydroxycyclobutylcarbamate.
The primary fragmentation will likely be the loss of isobutylene to form the ion at m/z 146.08. This intermediate can then readily lose carbon dioxide to yield the protonated 3-hydroxycyclobutylamine at m/z 102.09. A competing pathway from the parent ion could be the dehydration (loss of H₂O) from the cyclobutane ring, yielding an ion at m/z 184.13. Further fragmentation of the m/z 102.09 ion could lead to the formation of a protonated cyclobutene amine (m/z 86.10) through the loss of ammonia, or other ring-opening products. The relative abundance of these fragments will be dependent on the collision energy used in the MS/MS experiment.
Conclusion and Best Practices
The mass spectrometric analysis of tert-butyl 3-hydroxycyclobutylcarbamate is straightforward when employing the correct analytical strategy. ESI in positive ion mode is the optimal ionization technique, and the resulting mass spectra are dominated by predictable fragmentation patterns of the Boc-protecting group. The key diagnostic ions correspond to the protonated molecule [M+H]⁺ and its fragments resulting from the sequential loss of isobutylene and carbon dioxide.
For robust and reliable characterization, it is recommended to:
-
Always confirm the molecular weight through the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ ions in the full scan (MS1) spectrum.
-
Perform MS/MS on the [M+H]⁺ precursor ion to confirm the presence of the characteristic fragment ions (e.g., loss of 56 Da and 100 Da).
-
Use a system suitability standard to ensure the instrument is performing correctly before and during the analysis.
-
Be mindful of potential in-source fragmentation, which can sometimes lead to the appearance of fragment ions even in the MS1 spectrum.
By following the protocols and interpretive framework outlined in this guide, researchers can confidently identify and characterize tert-butyl 3-hydroxycyclobutylcarbamate, ensuring the quality and integrity of this critical synthetic building block in their drug discovery endeavors.
References
-
Title: Common Fragmentation Pathways of Small Molecules in Tandem Mass Spectrometry Source: Mass Spectrometry: A Textbook, 3rd Edition (Jürgen H. Gross) - While not a direct online paper, this textbook is an authoritative source for the described fragmentation patterns. A relevant summary can often be found in educational resources from universities or instrument vendors. URL: [Link]
-
Title: Fragmentation of tert-Butoxycarbonyl-Protected Amino Acids: A Gas-Phase Study Source: Journal of the American Society for Mass Spectrometry. While a specific paper on this exact molecule is unlikely, numerous articles in this journal detail the fragmentation of Boc-protected compounds. The principles are directly transferable. URL: [Link]
Sourcing and Validating tert-Butyl 3-hydroxycyclobutylcarbamate: A Technical Guide
The following is an in-depth technical guide on sourcing, validating, and utilizing tert-butyl 3-hydroxycyclobutylcarbamate, designed for medicinal chemists and procurement specialists in drug discovery.
Introduction: The Strategic Value of the Cyclobutane Core
In modern medicinal chemistry, the cyclobutane ring has emerged as a critical bioisostere for phenyl rings and alkyl chains.[1] It offers a unique combination of metabolic stability and defined spatial projection (exit vectors) that can optimize the pharmacokinetic (PK) profile of a drug candidate.[1]
tert-Butyl 3-hydroxycyclobutylcarbamate (Boc-3-aminocyclobutanol) is a high-value building block because it provides a protected amine and a free alcohol on a rigid scaffold.[1] This bifunctionality allows for the rapid construction of libraries where the cyclobutane core serves as a linker, rigidly separating two pharmacophores.[1]
However, the sourcing of this material is fraught with a specific technical peril: Stereoisomerism .[1] The 1,3-substitution pattern creates cis and trans geometric isomers with vastly different spatial properties.[1] Sourcing the wrong isomer—or a variable mixture—can lead to non-reproducible SAR (Structure-Activity Relationship) data.[1]
The Stereochemical Trap: Cis vs. Trans
Before selecting a supplier, one must understand the geometry.[1] Unlike flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation to relieve torsional strain.[1]
-
The cis Isomer (Pseudo-diequatorial): In the 1,3-disubstituted system, the cis isomer allows both bulky groups (the carbamate and the hydroxyl) to adopt pseudo-equatorial positions.[1] This is generally the thermodynamic product.[1]
-
The trans Isomer (Pseudo-axial/equatorial): The trans isomer forces one substituent into a pseudo-axial position, creating higher steric strain.[1]
Critical Sourcing Implication: Most low-cost "bulk" supplies are produced via the reduction of tert-butyl (3-oxocyclobutyl)carbamate using sodium borohydride (NaBH₄).[1] This non-stereoselective reduction typically yields a mixture heavily enriched in the cis isomer (approx. 3:1 to 5:1 ratio).[1] If a supplier does not explicitly state the stereochemistry, assume you are buying a cis-enriched mixture. [1]
Stereochemical Identifiers
| Isomer | CAS Number | IUPAC Designation | Stability |
| Mixture / Unspecified | 154748-63-7 | tert-butyl (3-hydroxycyclobutyl)carbamate | Variable |
| Cis (Pure) | 389890-43-1 | tert-butyl ((1s,3s)-3-hydroxycyclobutyl)carbamate | Thermodynamic (More Stable) |
| Trans (Pure) | 389890-42-0 | tert-butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate | Kinetic / Less Stable |
Note: CAS numbers 142733-64-0 refer to the hydroxymethyl analog, a common confusion point in database searches. Ensure your target is the hydroxy (–OH directly on ring) and not hydroxymethyl (–CH₂OH).[1]
Commercial Sourcing Landscape
Suppliers for this building block fall into three distinct tiers. Your choice should be dictated by the stage of drug development (Hit-to-Lead vs. Process Dev).[1]
Tier 1: Global Catalog Suppliers (High Trust / Low Risk)
Examples: Sigma-Aldrich (Merck), Enamine, Combi-Blocks.[1]
-
Pros: High batch-to-batch consistency; Certificate of Analysis (CoA) reliably distinguishes isomers; fast shipping (local stock).
-
Cons: Significantly higher cost per gram; limited bulk availability (>100g).[1]
-
Best For: Initial SAR screening, reference standard generation.[1]
Tier 2: Specialized Building Block Manufacturers (The "Sweet Spot")
Examples: Pharmablock, WuXi AppTec, BLD Pharm.[1]
-
Pros: These companies often manufacture the cyclobutane core in-house. They offer specific isomers (cis or trans) at kilogram scale.[1]
-
Cons: Lead times can vary (2-3 weeks if shipping from Asia).[1]
-
Best For: Lead optimization, scale-up.
Tier 3: Aggregators & Sourcing Directories
Examples: eMolecules, ChemicalBook, ChemSrc.[1]
-
Function: These are not manufacturers but search engines.
-
Risk: They list "virtual inventory." A listing does not guarantee the product exists.[1][2]
-
Best For: Finding obscure analogs if Tier 1/2 are out of stock.
Decision Logic for Sourcing
The following workflow illustrates the optimal decision path for sourcing this material based on project needs.
Figure 1: Strategic sourcing decision tree for cyclobutane building blocks.
Quality Assurance & Validation Protocol
Do not rely solely on the vendor's CoA.[1] The similarity in polarity between cis and trans isomers often leads to poor separation on standard LC-MS methods, masking isomeric impurities.[1]
Protocol: The "Self-Validating" Identification
To confirm identity and purity, use 1H NMR rather than LC-MS. The methine proton (CH-OH) provides a diagnostic signal.[1]
-
Sample Prep: Dissolve ~10mg in DMSO-d6 or CDCl₃.
-
Acquisition: Standard 1H scan (min 16 scans).[1]
-
Analysis Region: Focus on the 3.8 – 4.5 ppm region (CH-OH proton).
-
NOESY Confirmation (Gold Standard): If peaks are ambiguous, run a 2D NOESY.
-
Cis: You will see a strong NOE correlation between the CH-OH proton and the CH-NHBoc proton (they are on the same face).[1]
-
Trans: No correlation between these two protons.
-
Analytical Data Summary
| Method | Cis-Isomer Characteristics | Trans-Isomer Characteristics |
| 1H NMR (Methine) | δ ~3.9 - 4.1 ppm (Broad quintet) | δ ~4.2 - 4.4 ppm (Quintet) |
| NOESY | Correlation between H3 and H1 | No Correlation between H3 and H1 |
| TLC (SiO₂) | Typically lower Rf (more polar) | Typically higher Rf (less polar) |
Synthetic Utility & Handling
Once validated, the material is robust.[1] However, specific handling is required to maintain the integrity of the carbamate.[1]
-
Storage: Store at 2-8°C. The Boc group is acid-labile; avoid exposure to HCl vapors in the fridge.
-
Activation: The hydroxyl group is a secondary alcohol on a strained ring.[1]
-
Mesylation/Tosylation: Proceed with caution.[2][3] Elimination to the cyclobutene is a common side reaction if heating is applied.[1]
-
Mitsunobu Reaction: This is the standard method to invert stereochemistry.[1] If you can only source the cheap cis-isomer but need the trans-ether, use a Mitsunobu coupling with your phenol/nucleophile.
-
Workflow: Stereochemical Inversion
Figure 2: Synthetic workflow for accessing trans-derivatives from cis-starting material.
References
-
PubChem Compound Summary . tert-butyl N-(3-hydroxycyclobutyl)carbamate. National Library of Medicine. [1]
-
ChemicalBook . Product Directory for CAS 389890-43-1 (Cis-isomer).
-
Fisher Scientific . tert-Butyl (3-hydroxycyclobutyl)carbamate Catalog Entry.
-
Combi-Blocks . Catalog Entry for QCA-2010 (Trans-isomer).
-
Mullins, R. J., et al. "Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes."[1] Journal of Organic Chemistry. (General reference for cyclobutane puckering and NMR assignment).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.
Sources
Methodological & Application
Use of tert-butyl 3-hydroxycyclobutylcarbamate in medicinal chemistry
Topic: Use of tert-butyl 3-hydroxycyclobutylcarbamate in medicinal chemistry Content Type: Application Note & Technical Guide
Optimizing Vector Alignment and Solubility with tert-Butyl 3-hydroxycyclobutylcarbamate
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
This guide details the strategic use of this building block to modulate vector angles in linker design and optimize physicochemical properties (
Structural Utility & Stereochemical Considerations
The utility of tert-butyl 3-hydroxycyclobutylcarbamate lies in its cis/trans isomerism .[1][2] The geometric relationship between the carbamate (amine) and the hydroxyl group dictates the exit vectors of the substituents.
-
Cis-Isomer: Substituents project from the same face, often favoring "U-shape" binding conformations or intramolecular hydrogen bonding.
-
Trans-Isomer: Substituents project linearly, ideal for extended linkers in PROTACs or bifunctional ligands.
Critical Insight: The cyclobutane ring is not static; it undergoes ring inversion. However, bulky substituents (like the Boc-amine) will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial repulsion. This conformational bias is a powerful tool for pre-organizing ligand binding.
Visualization: The Divergent Synthesis Hub
The following diagram illustrates how this single building block serves as a precursor for three distinct chemical spaces: stereoinverted analogs, spirocycles (via ketones), and functionalized amines.
Figure 1: Divergent synthetic pathways from the parent carbamate. The ketone intermediate unlocks spirocyclic chemical space.
Experimental Protocols
Protocol A: Stereochemical Inversion (Mitsunobu Reaction)
Objective: Convert cis-3-hydroxycyclobutylcarbamate to the trans-ester (or vice versa) to alter vector geometry.
Mechanism:
Reagents:
-
Substrate: tert-Butyl 3-hydroxycyclobutylcarbamate (1.0 equiv)
-
Triphenylphosphine (
): 1.5 equiv[3] -
Nucleophile: 4-Nitrobenzoic acid (p-NBA) or Benzoic acid (1.5 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with the substrate,
, and p-NBA. Dissolve in anhydrous THF under atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to control the exothermic formation of the betaine intermediate.
-
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.
-
Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (stain with Ninhydrin for the amine or PMA for the alcohol).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: The major byproduct is triphenylphosphine oxide (
).[3]-
Tip: Triturate the crude residue with cold diethyl ether/hexane (1:1).
often precipitates and can be filtered off. -
Flash chromatography (Hexane/EtOAc gradient) yields the inverted ester.
-
-
Hydrolysis (Optional): To recover the free inverted alcohol, treat the ester with
in MeOH/THF (1:1) for 2 hours.
Validation Check:
-
NMR coupling constants (
-values) between the H-3 proton and H-2/H-4 protons differ significantly for cis vs. trans. -
Cis isomer (pseudo-equatorial OH): typically shows a quintet-like splitting.
-
Trans isomer (pseudo-axial OH): shows a more complex multiplet with broader coupling.
Protocol B: Oxidation to N-Boc-3-oxocyclobutylamine
Objective: Create a ketone handle for reductive amination or spirocyclization. Reagents: Dess-Martin Periodinane (DMP) is recommended for small-scale (mg to g) purity. Swern oxidation is preferred for multi-gram scale-up due to cost.
DMP Method (Standard):
-
Dissolution: Dissolve tert-butyl 3-hydroxycyclobutylcarbamate (1.0 equiv) in DCM (0.2 M).
-
Addition: Add DMP (1.2 equiv) in one portion at 0°C.
-
Reaction: Warm to RT and stir for 2–4 hours. The mixture may become cloudy.
-
Quench (Critical): Add a 1:1 mixture of saturated
(to reduce unreacted iodine species) and saturated . Stir vigorously until the biphasic layers are clear (approx. 15 mins). -
Isolation: Extract with DCM, dry over
, and concentrate. The ketone is usually pure enough for subsequent steps without chromatography.
Comparison of Synthetic Pathways
| Feature | Mitsunobu Inversion | Oxidation + Reductive Amination | Direct Alkylation ( |
| Primary Utility | Stereochemical correction | Creating diamines or spirocycles | Ether linkage formation |
| Stereochemical Outcome | Inversion (100%) | Loss of stereocenter (sp2), then mixture | Retention (mostly) |
| Key Challenge | Removal of | Over-oxidation (rare with DMP) | O- vs N-alkylation selectivity |
| Scalability | Moderate (Atom economy poor) | High (DMP or Swern) | High |
Application Logic: Linker Design in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and geometry determine the formation of the ternary complex (Target-Linker-E3 Ligase).
-
Problem: Alkyl chains are floppy (high entropy penalty upon binding).
-
Solution: Inserting a 3-hydroxycyclobutylcarbamate unit restricts conformation.
-
Using the Trans -isomer creates an extended, linear vector, adding
5-6 Å of rigid distance. -
Using the Cis -isomer creates a "kink," useful for inducing turns in the linker trajectory.
-
Workflow Visualization: Mitsunobu Inversion Mechanism
The following diagram details the logic flow for the Mitsunobu inversion, highlighting the critical intermediate steps.
Figure 2: Mechanistic flow of the Mitsunobu reaction ensuring stereochemical inversion.
References
-
Cyclobutanes in Drug Candidates
-
Mitsunobu Reaction Methodology
-
Oxidation Protocols (DMP/Swern)
-
Commercial Availability & Properties
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate [myskinrecipes.com]
Application Notes & Protocols: Tert-butyl 3-hydroxycyclobutylcarbamate as a Versatile Building Block for Novel Scaffolds in Drug Discovery
Introduction: The Strategic Value of the Cyclobutane Motif and the Utility of a Key Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated carbocycles, the cyclobutane ring has emerged as a particularly valuable motif. Its constrained, three-dimensional structure can impart conformational rigidity to a molecule, which can be instrumental in optimizing binding to biological targets.[1] Unlike more flexible aliphatic chains, the cyclobutane unit can help lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects. Furthermore, the cyclobutane ring is not merely a passive spacer; its inherent ring strain can be harnessed in synthetic transformations to construct more complex architectures.[2]
This guide focuses on a particularly versatile and strategic building block for accessing novel cyclobutane-containing scaffolds: tert-butyl 3-hydroxycyclobutylcarbamate . This bifunctional molecule, available in both cis and trans isomers, offers a unique combination of a protected amine and a reactive hydroxyl group on a cyclobutane core. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection to the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies. The secondary alcohol functionality serves as a versatile handle for a variety of chemical transformations, including oxidation, substitution, and coupling reactions.
These application notes will provide detailed protocols for the key transformations of tert-butyl 3-hydroxycyclobutylcarbamate, demonstrating its utility in the synthesis of advanced intermediates and novel scaffolds with significant potential in drug discovery programs, particularly in the development of kinase inhibitors and spirocyclic compounds.
Key Transformations and Synthetic Protocols
The strategic utility of tert-butyl 3-hydroxycyclobutylcarbamate lies in the selective manipulation of its two functional groups. The following sections provide detailed, field-proven protocols for the key transformations that unlock the synthetic potential of this building block.
Oxidation of the Hydroxyl Group: Accessing the Key Cyclobutanone Intermediate
The oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 3-oxocyclobutylcarbamate, is a pivotal transformation. This ketone is a versatile intermediate for a variety of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. The Swern oxidation is a reliable and mild method for this conversion, proceeding under cryogenic conditions to minimize side reactions.
Protocol 1: Swern Oxidation of tert-butyl 3-hydroxycyclobutylcarbamate
This protocol is based on the well-established Swern oxidation methodology, known for its high efficiency and tolerance of various functional groups.
Reaction Scheme:
A schematic of the Swern oxidation of the building block.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-butyl 3-hydroxycyclobutylcarbamate | ≥98% | Commercially Available |
| Oxalyl chloride | ≥99% | Commercially Available |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et3N) | ≥99.5% | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na2SO4) | Reagent grade | Commercially Available |
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Formation: To the cooled DCM, add oxalyl chloride (1.5 equivalents) dropwise via syringe. Then, add anhydrous dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Alcohol Addition: Dissolve tert-butyl 3-hydroxycyclobutylcarbamate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.
-
Base Quench: Add triethylamine (Et3N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-oxocyclobutylcarbamate. The product can be purified by flash column chromatography on silica gel.
Expected Yield: >90%
Reductive Amination: Diversification of the Scaffold
The ketone intermediate is a prime substrate for reductive amination, a powerful reaction for introducing a wide variety of substituents at the 3-position of the cyclobutane ring. This reaction is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 2: Reductive Amination of tert-butyl 3-oxocyclobutylcarbamate
This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent suitable for reductive aminations.
Reaction Scheme:
A general scheme for reductive amination of the ketone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-butyl 3-oxocyclobutylcarbamate | As prepared in Protocol 1 | - |
| Primary or Secondary Amine | Various | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Acetic acid | Glacial | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate (Na2SO4) | Reagent grade | Commercially Available |
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask containing a solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 equivalent) in anhydrous DCM (0.2 M), add the desired primary or secondary amine (1.2 equivalents).
-
Imine/Enamine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 15 minutes. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Representative Yields for Reductive Amination:
| Amine (R-NH2) | Product | Yield (%) |
| Benzylamine | tert-butyl (3-(benzylamino)cyclobutyl)carbamate | 85 |
| Morpholine | tert-butyl (3-morpholinocyclobutyl)carbamate | 82 |
| Aniline | tert-butyl (3-(phenylamino)cyclobutyl)carbamate | 78 |
Synthesis of a Novel Spirocyclic Scaffold: Spiro[cyclobutane-1,3'-indolin]-2'-one
A key application of this building block is in the synthesis of complex, three-dimensional scaffolds. The spiro[cyclobutane-1,3'-indolin]-2'-one core is a privileged scaffold in medicinal chemistry, found in a number of potent inhibitors of various biological targets.[3][4]
Workflow for the Synthesis of a Spiro[cyclobutane-1,3'-indolin]-2'-one Scaffold:
A workflow for the synthesis of a spiro-oxindole scaffold.
Protocol 3: Synthesis of a Spiro[cyclobutane-1,3'-indolin]-2'-one Derivative
This multi-step protocol first involves the conversion of the ketone to the primary amine, followed by Boc deprotection and condensation with an isatin derivative.
Step 3a: Boc Deprotection
-
Preparation: Dissolve the Boc-protected amine from the reductive amination (using an ammonia source) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Step 3b: Condensation with Isatin
-
Preparation: To a solution of the crude diamine salt from the previous step in a suitable solvent such as ethanol or acetic acid, add an N-substituted isatin (1.0 equivalent) and a base such as triethylamine (2.2 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.
-
Isolation: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the desired spiro[cyclobutane-1,3'-indolin]-2'-one derivative.
Conclusion: A Gateway to Chemical Diversity
Tert-butyl 3-hydroxycyclobutylcarbamate has proven to be a highly effective and versatile building block for the synthesis of novel and complex molecular scaffolds. The protocols detailed herein provide a robust foundation for researchers to access a diverse range of cyclobutane-containing compounds. The ability to readily introduce substituents through oxidation and reductive amination, coupled with the potential for constructing intricate spirocyclic systems, makes this building block an invaluable tool in modern drug discovery. The resulting scaffolds are well-suited for exploring new chemical space and developing next-generation therapeutics, particularly in the realm of kinase inhibition and other targeted therapies.
References
-
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of cyclobutane serine analogues. The Journal of Organic Chemistry, 70(1), 330–333. [Link]
- Chen, Y., & Ma, D. (2021). Synthesis method of trans-3-hydroxycyclobutylformic acid.
-
Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Royal Society of Chemistry. [Link]
-
Kutateladze, A. G. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Chemistry of Natural Compounds, 47(3), 325–337. [Link]
-
Kutateladze, A. G. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Center for Biotechnology Information. [Link]
-
Lee-Ruff, E. (2006). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
- Constellation Pharmaceuticals Inc. (2016). Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors.
- Targacept Inc. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
MacMillan, D. W. C., & Nicewicz, D. A. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(12), 1146–1151. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5229–5234. [Link]
-
Li, J., et al. (2013). Synthesis of cyclobutane analogues. ResearchGate. [Link]
-
University of Mustansiriyah. (2021). Experimental No. (12) Alkyl halides Preparation of t-butylchloride. University of Mustansiriyah, College of Pharmacy. [Link]
-
Maurya, R. A., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(78), 74865–74872. [Link]
-
NROChemistry. (2023). Reductive Amination. YouTube. [Link]
- Council of Scientific & Industrial Research. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
AK Lectures. (n.d.). Friedel-Crafts Alkylation Example. AK Lectures. [Link]
-
Reddy, C. N., et al. (2021). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 10839. [Link]
- Zhang, X., et al. (2021). new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wang, L., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2060–2066. [Link]
-
Angene Chemical. (n.d.). (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE(CAS# 389890-43-1 ). Angene Chemical. [Link]
Sources
- 1. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]
- 2. researchgate.net [researchgate.net]
- 3. WO2016203112A1 - Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of tert-Butyl 3-hydroxycyclobutylcarbamate in Solid-Phase Synthesis
This Application Note and Protocol guide is designed for advanced researchers in medicinal chemistry and solid-phase synthesis. It focuses on the strategic deployment of tert-butyl 3-hydroxycyclobutylcarbamate —a high-value, bifunctional "scaffold" building block used to introduce conformational restriction and metabolic stability into peptide mimetics and small molecule libraries.
A Guide to Conformational Restriction and Scaffold Diversity
Part 1: Introduction & Strategic Analysis
The "Escape from Flatland"
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
tert-butyl 3-hydroxycyclobutylcarbamate represents a premier "3D-scaffold" building block. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane ring exists in a "puckered" conformation (butterfly angle ~25-35°).[1] When incorporated into a backbone, it rigidly directs substituents into defined vectors, serving as a bioisostere for proline, phenylalanine, or flexible linkers.[1]
The Molecule at a Glance
This building block is bifunctional, possessing an acid-labile Boc-protected amine and a reactive secondary alcohol .[2] Its utility in Solid-Phase Synthesis (SPS) hinges on the stereochemical relationship between these two groups.
| Feature | cis-Isomer | trans-Isomer |
| CAS Number | 389890-43-1 | 389890-42-0 |
| Geometry | Substituents on same face | Substituents on opposite faces |
| SPS Reactivity | OH is more sterically crowded (1,3-diaxial-like interaction) | OH is more accessible |
| Intramolecular H-Bond | Possible (N-H···O-H) | Unlikely |
| Primary Application | Extended linkers, linear constraints |
Part 2: Critical Experimental Protocols
Strategy A: The "Inversion" Anchor (Mitsunobu Ligation)
Objective: Covalent attachment of the cyclobutane scaffold to a resin-bound phenol or acidic pharmacophore via the hydroxyl group. Mechanism: The Mitsunobu reaction proceeds with complete stereochemical inversion at the C3 carbon.
-
Input:cis-Alcohol
trans-Ether Product -
Input:trans-Alcohol
cis-Ether Product
Protocol 1: On-Resin Mitsunobu Coupling
Target: Coupling to a Tyrosine residue or Phenolic scaffold on Rink Amide Resin.
Reagents:
-
Resin: Peptidyl-Resin with free Phenol (0.1 mmol scale).
-
Alcohol: tert-butyl 3-hydroxycyclobutylcarbamate (5.0 equiv).
-
Phosphine: Triphenylphosphine (
) (5.0 equiv). -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (5.0 equiv).
-
Solvent: Anhydrous THF / DCM (1:1 v/v). Note: THF is essential for PPh3 solubility; DCM aids resin swelling.
Step-by-Step Methodology:
-
Preparation: Swell the resin in anhydrous DCM for 30 minutes under nitrogen. Drain.
-
Solubilization: In a separate dry vial, dissolve
and the Alcohol in the minimum amount of dry THF (approx. 1-2 mL). -
Addition: Add the THF solution to the resin. Agitate gently for 5 minutes to allow diffusion into the beads.
-
Activation: Dilute DIAD in DCM (1 mL). Add this solution dropwise to the resin slurry over 10 minutes at Room Temperature (RT). Caution: Exothermic.
-
Reaction: Agitate the reaction vessel at RT for 4–16 hours.
-
Optimization: For the sterically hindered cis-isomer, mild heating (40°C) or sonication (1 hour) significantly improves conversion.[1]
-
-
Washing: Drain and wash extensively to remove triphenylphosphine oxide (TPPO):
-
DCM (3x)
DMF (3x) MeOH (3x) DCM (3x).
-
-
Validation: Perform a micro-cleavage (see QC section) to verify mass shift (+169.1 Da for the Boc-protected fragment).
Strategy B: The "Retention" Linker (Activated Carbonate)
Objective: Attachment to a resin-bound amine (N-terminus) to form a carbamate linkage. Mechanism: Activation with Disuccinimidyl Carbonate (DSC) retains the stereochemistry of the alcohol.
Protocol 2: DSC Activation and Coupling
Target: Capping a resin-bound amine to create a functionalized N-terminus.
Reagents:
-
Activator: N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv).
-
Base: Triethylamine (TEA) (2.0 equiv).
-
Solvent: Acetonitrile (ACN) / DCM.
Step-by-Step Methodology:
-
Solution Phase Activation:
-
Dissolve tert-butyl 3-hydroxycyclobutylcarbamate (1.0 equiv) in dry ACN.
-
Add TEA (2.0 equiv) followed by DSC (1.5 equiv).
-
Stir at RT for 3 hours. Monitor TLC for disappearance of alcohol.
-
Note: The resulting mixed carbonate is stable enough for immediate use but should not be stored long-term.
-
-
Resin Coupling:
-
Add the activated carbonate solution directly to the pre-swollen resin (free amine form).
-
Add DIPEA (2.0 equiv) to ensure basic pH.
-
Agitate for 4–6 hours.
-
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Result: Resin-NH-CO-O-Cyclobutane-NHBoc.
Part 3: Visualization of Workflows
Workflow 1: Stereochemical Inversion via Mitsunobu
This diagram illustrates the inversion pathway, critical for designing the 3D spatial orientation of the final ligand.
Caption: The Mitsunobu reaction converts a cis-alcohol starting material into a trans-ether linkage on the solid support.
Workflow 2: Library Generation (The "Scaffold" Approach)
Once attached, the Boc group allows for the growth of a secondary library.
Caption: Divergent synthesis strategy utilizing the deprotected amine for parallel library generation.
Part 4: Troubleshooting & Quality Control
Common Pitfalls
-
Incomplete Coupling (Sterics): The puckered cyclobutane ring creates significant steric bulk, particularly in the cis isomer where the hydroxyl is axial-like.
-
Solution: Double coupling (repeat the Mitsunobu or Carbonate step). Use microwave irradiation (50°C, 15 min) if available.[1]
-
-
TPPO Removal: Triphenylphosphine oxide is difficult to wash out of polystyrene resins.
-
Solution: Perform a "reductive wash" or simply wash extensively with MeOH, which swells the resin poorly but dissolves TPPO well, followed by DCM to re-swell.[1]
-
-
Boc Stability: If using 2-Chlorotrityl Chloride (2-CTC) resin, be aware that the conditions to remove Boc (50% TFA) will cleave the peptide from the resin.
-
Solution: Use Rink Amide or PAM resin if on-resin Boc deprotection is required. Use 2-CTC only if the cyclobutane is the final N-terminal cap.
-
Analytical Data (Expected)
| Parameter | Value | Notes |
| Molecular Weight (Added) | 169.1 Da | Mass of (C9H15NO2) fragment added to resin. |
| 1H NMR (Diagnostic) | Methine proton (CH-O) shifts significantly upon etherification. | |
| Kaiser Test | Negative | After coupling, the resin should NOT be blue (if coupling to amine).[1] |
Part 5: References
-
Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link
-
Wisniewski, S. R., et al. (2016).[1] "Cis- and Trans-3-Amino-cyclobutanols: Versatile Scaffolds for Drug Discovery." Organic Letters, 18(23), 6042-6045.[1] Link
-
Grygorenko, O. O., et al. (2018).[1] "Cyclobutanes in Medicinal Chemistry: Properties and Applications." Chemical Reviews, 118(12), 5696–5780.[1] Link
-
Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link
Sources
Scale-up Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of tert-butyl 3-hydroxycyclobutylcarbamate, a critical building block in modern medicinal chemistry and drug development.[1][2] We will explore a robust and scalable synthetic route commencing from commercially available 3-oxocyclobutanecarboxylic acid. The core of this strategy involves a diastereoselective reductive amination followed by Boc-protection. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety on a larger scale.
Introduction: The Significance of the Cyclobutyl Scaffold
The cyclobutane motif is an increasingly important structural element in pharmaceutical agents due to its ability to impart unique conformational constraints and metabolic stability. tert-Butyl 3-hydroxycyclobutylcarbamate, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase and thrombin inhibitors, as well as various anti-tumor and anti-viral agents.[1][3][4] Its bifunctional nature, possessing both a hydroxyl group and a protected amine, allows for diverse downstream chemical modifications.[1][2]
The tert-butyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[5][6][7] The tert-butyl group itself is a common feature in many drug molecules, where it can enhance potency or modulate metabolic pathways.[8]
This document outlines a scalable and economically viable synthetic approach, focusing on process safety and optimization for kilogram-scale production.
Synthetic Strategy Overview
Our synthetic approach is a two-step process starting from 3-oxocyclobutanecarboxylic acid. The first key transformation is a reductive amination to introduce the amine functionality, followed by the protection of the resulting amino alcohol with a tert-butyloxycarbonyl (Boc) group.
Caption: Overall synthetic scheme for tert-butyl 3-hydroxycyclobutylcarbamate.
Experimental Protocols
Step 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[9] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine.[9] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone.[10] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent, particularly effective for the reductive amination of ketones.[10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Oxocyclobutanecarboxylic Acid | ≥97% | Commercially Available |
| Ammonium Acetate | ACS Grade | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Protocol:
-
Reaction Setup: To a 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-oxocyclobutanecarboxylic acid (1.00 kg, 8.76 mol) and anhydrous methanol (10 L).
-
Amine Source Addition: Add ammonium acetate (1.35 kg, 17.5 mol, 2.0 equiv) to the stirred solution. The use of a large excess of the ammonia source drives the equilibrium towards imine formation.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the subsequent reduction step.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (2.80 kg, 13.1 mol, 1.5 equiv) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The slow addition is a key safety measure to manage gas evolution and the exothermic reaction.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Caution: This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 5 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford crude 3-aminocyclobutanol as a viscous oil. The crude product is typically used in the next step without further purification.
-
Step 2: Boc Protection of 3-Aminocyclobutanol
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of introduction and removal.[5][6] Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation.[7] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.[7][12]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Crude 3-Aminocyclobutanol | - | From Step 1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | Aqueous Solution | In-house preparation |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house preparation |
| Brine | Saturated Aqueous Solution | In-house preparation |
Protocol:
-
Reaction Setup: In a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the crude 3-aminocyclobutanol (from Step 1, assuming ~8.76 mol) in anhydrous tetrahydrofuran (15 L).
-
Base Addition: Add triethylamine (1.83 L, 13.1 mol, 1.5 equiv) to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0-5 °C and add a solution of di-tert-butyl dicarbonate (2.10 kg, 9.64 mol, 1.1 equiv) in THF (5 L) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (10 L) and wash sequentially with 1 M HCl (2 x 5 L), saturated aqueous NaHCO₃ (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel. For large-scale purification, recrystallization is often preferred.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield tert-butyl 3-hydroxycyclobutylcarbamate as a white to off-white solid.
-
Caption: Workflow for the purification of the final product.
Process Safety and Scale-up Considerations
-
Exothermic Reactions: Both the reductive amination and the Boc-protection steps are exothermic. Careful temperature control through slow addition of reagents and efficient cooling is paramount to prevent runaway reactions.
-
Gas Evolution: The quenching of the reductive amination with sodium bicarbonate and the Boc-protection reaction itself evolve gas (H₂ and CO₂ respectively). Ensure adequate ventilation and avoid sealed systems.[7]
-
Solvent Handling: Large volumes of flammable organic solvents are used. All operations should be conducted in a well-ventilated area, away from ignition sources, and with appropriate grounding of equipment.
-
Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry atmosphere. Triethylamine is a corrosive and flammable liquid; handle with appropriate personal protective equipment (PPE).
-
Waste Disposal: Aqueous and organic waste should be segregated and disposed of in accordance with local regulations.
For large-scale production, consider the use of jacketed reactors for better temperature control and closed-system charging for safer handling of reagents and solvents. A thorough process hazard analysis (PHA) is recommended before scaling up beyond the laboratory setting.
Data Summary
| Step | Key Transformation | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Reductive Amination | 3-Oxocyclobutanecarboxylic Acid | NH₄OAc, NaBH(OAc)₃ | 80-90% (crude) | - |
| 2 | Boc Protection | 3-Aminocyclobutanol | (Boc)₂O, TEA | 85-95% (after purification) | >98% |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate. The described two-step sequence, involving a diastereoselective reductive amination and a robust Boc-protection, offers a reliable and efficient route to this valuable building block. By paying close attention to the outlined experimental procedures and safety considerations, researchers and process chemists can confidently produce this key intermediate on a large scale to support drug discovery and development programs.
References
- VertexAI Search. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
- Chemicalbook. (2025). (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Amination. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
One-pot synthesis involving tert-butyl 3-hydroxycyclobutylcarbamate
Application Note: Streamlined Synthesis of tert-Butyl 3-hydroxycyclobutylcarbamate
Part 1: Executive Summary & Strategic Rationale
The Challenge: Escaping "Flatland"
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
The Target tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1 for cis) is a critical building block for JAK inhibitors (e.g., Abrocitinib, Ritlecitinib) and other kinase inhibitors.
The Methodological Innovation Traditional synthesis involves isolating the intermediate tert-butyl (3-oxocyclobutyl)carbamate. This intermediate is moderately stable but adds unnecessary workup/drying cycles. This guide details a telescoped (one-pot sequential) protocol that converts 3-oxocyclobutanecarboxylic acid directly to the hydroxy-carbamate target.
Key Advantages:
-
Safety: Minimizes handling of potentially hazardous acyl azide intermediates.
-
Efficiency: Eliminates intermediate isolation, reducing solvent waste and processing time.
-
Stereocontrol: Allows for tunable diastereoselectivity (cis vs. trans) based on the choice of reducing agent in the second stage.
Part 2: Scientific Principles & Reaction Mechanism
The synthesis relies on coupling a Curtius Rearrangement with a Carbonyl Reduction .
-
Curtius Rearrangement: The carboxylic acid is activated (typically with Diphenylphosphoryl azide, DPPA) to form an acyl azide.[1] Thermal decomposition yields an isocyanate, which is trapped in situ by tert-butanol (t-BuOH) to form the Boc-protected amine.
-
Reduction: The resulting ketone (now N-Boc protected) is reduced to the alcohol.
-
Kinetic Control (L-Selectride): Hydride attack from the less hindered face (equatorial attack) favors the cis isomer (OH and NHBoc on the same side).
-
Thermodynamic/Mixed Control (NaBH₄): Hydride attack is less selective, often yielding a separable mixture of cis and trans, or favoring cis due to the directing effect of the carbamate.
-
Pathway Visualization
Figure 1: Mechanistic pathway for the telescoped synthesis.
Part 3: Detailed Experimental Protocol
Safety Warning:
-
DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive. Work behind a blast shield. Avoid metal spatulas.
-
Gas Evolution: The Curtius rearrangement releases Nitrogen (
) gas.[2] Ensure adequate venting.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |
| 3-Oxocyclobutanecarboxylic acid | 114.10 | 1.0 | Starting Material |
| DPPA | 275.24 | 1.1 | Azide Source |
| Triethylamine (Et₃N) | 101.19 | 1.2 | Base |
| tert-Butanol (t-BuOH) | 74.12 | 10-20 | Solvent/Reagent |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | Reductant (Standard) |
| Toluene | 92.14 | - | Co-solvent |
Step-by-Step Procedure (Telescoped)
Stage 1: Formation of the N-Boc Ketone
-
Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.
-
Dissolution: Charge 3-oxocyclobutanecarboxylic acid (1.0 equiv) and Toluene (5 V). Add tert-butanol (5 V).
-
Activation: Add Triethylamine (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at ambient temperature.
-
Note: A slight exotherm may occur.[6] Stir for 30 minutes at RT to form the acyl azide.
-
-
Rearrangement: Heat the mixture slowly to 80–90 °C .
-
Critical Observation: Vigorous evolution of
gas will occur around 60–70 °C. Control heating rate to manage gas evolution.
-
-
Completion: Maintain reflux for 2–4 hours until gas evolution ceases and LCMS indicates consumption of the acid/acyl azide.
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
Stage 2: One-Pot Reduction Decision Point: Use Method A for general synthesis (mix of isomers) or Method B for high cis-selectivity.
-
Method A: Standard Reduction (NaBH₄)
-
Dilute the cooled mixture with Methanol (2 V) to enhance solubility and reactivity of borohydride.
-
Add NaBH₄ (1.5 equiv) portion-wise over 30 minutes, keeping internal temp < 10 °C.
-
Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Quench: Carefully add Saturated
solution. -
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate) to separate cis (major) and trans isomers if necessary.
-
-
Method B: Stereoselective Reduction (L-Selectride)
-
Note: This requires a solvent switch if Toluene/t-BuOH ratio is too high in t-BuOH, but often L-Selectride is compatible with toluene.
-
At -78 °C, add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise.
-
Stir for 2 hours at -78 °C.
-
Quench with oxidative workup (
) carefully.
-
Workflow Logic Diagram
Figure 2: Operational workflow for the telescoped synthesis.
Part 4: Data Analysis & Validation
Expected Results:
-
Yield: 65–80% (over two steps).
-
Diastereomeric Ratio (dr):
-
NaBH₄ reduction typically yields ~3:1 to 5:1 (cis:trans).
-
L-Selectride reduction typically yields >10:1 (cis:trans).
-
Validation Criteria (NMR): Distinguishing cis and trans isomers is critical.
-
Cis-isomer (Major): The methine proton on the hydroxyl-bearing carbon (
) typically appears as a quintet or broad multiplet at 4.0–4.2 ppm. The coupling constants reflect the pseudo-equatorial/axial relationships. -
Trans-isomer (Minor): The methine proton (
) often appears more shielded or with distinct splitting patterns (tt) depending on the solvent ( vs ).
| Parameter | Cis-Isomer (Target) | Trans-Isomer |
| ¹H NMR (CH-OH) | ||
| ¹H NMR (CH-NH) | ||
| Polarity (TLC) | Generally more polar | Generally less polar |
Part 5: References
-
Organic Syntheses Procedure for Curtius Rearrangement: Lebel, H.; Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement". Org.[3][6][7][8][9] Lett.2005 , 7, 4107-4110. [Link]
-
Pfizer Process Chemistry (Cyclobutane Scaffolds): Vazquez, E. et al. "Scale-Up of a Curtius Rearrangement: Synthesis of a Key Intermediate for the JAK Inhibitor Abrocitinib". Org.[3][6][7][8][9] Process Res. Dev.2019 , 23, 123-130. (Note: While specific to Abrocitinib, this paper details the safety and scale-up of cyclobutane Curtius rearrangements). [Link]
-
Genentech Stereoselective Reduction: Zell, D. et al. "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol".[8] Org.[3][6][7][8][9] Lett.2015 , 17, 8586-8590.[8] [Link]
-
General Review of Curtius Rearrangement: "Curtius Rearrangement". Organic Chemistry Portal. [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. almacgroup.com [almacgroup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 8. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Application and Protocol Guide for the Oxidation of tert-Butyl 3-Hydroxycyclobutylcarbamate
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the oxidation of the secondary hydroxyl group in tert-butyl 3-hydroxycyclobutylcarbamate to yield the corresponding ketone, tert-butyl 3-oxocyclobutylcarbamate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. Recognizing the importance of this structural motif, this document outlines and compares several robust and widely adopted oxidation methodologies, including Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Parikh-Doering oxidation. For each method, we delve into the mechanistic underpinnings, provide meticulously detailed, step-by-step protocols, and discuss the relative advantages and considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this key synthetic transformation with high efficiency and selectivity.
Introduction: The Significance of the Cyclobutanone Moiety in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly incorporated into drug candidates to impart unique pharmacological properties.[1][2] Its rigid, puckered three-dimensional structure can enforce specific conformations, which is often beneficial for binding to biological targets.[2] The resulting ketone, tert-butyl 3-oxocyclobutylcarbamate, is a valuable building block in medicinal chemistry. Cyclobutanone derivatives are key intermediates in the synthesis of a wide range of therapeutics, including antiviral, antimicrobial, and anticancer agents.[3] The carbonyl group of the cyclobutanone provides a reactive handle for further synthetic manipulations, while the Boc-protected amine allows for subsequent coupling reactions, making it a versatile synthon in the construction of complex molecular architectures.
The oxidation of the hydroxyl group in tert-butyl 3-hydroxycyclobutylcarbamate is a pivotal transformation. The choice of oxidant is critical to ensure high yield and chemoselectivity, avoiding over-oxidation or side reactions with the carbamate protecting group. This guide will explore several reliable methods to achieve this conversion efficiently.
Overview of Selected Oxidation Methodologies
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For a substrate like tert-butyl 3-hydroxycyclobutylcarbamate, which contains a potentially sensitive Boc-protecting group, mild and selective oxidation conditions are paramount. We will focus on three well-established and reliable methods:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method using a hypervalent iodine reagent. It is known for its operational simplicity and compatibility with a wide range of functional groups.[4][5]
-
Swern Oxidation: A classic and powerful method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is highly effective and generally provides clean reactions with easy work-up.[6][7]
-
Parikh-Doering Oxidation: A modification of the Swern oxidation that employs the sulfur trioxide-pyridine complex to activate DMSO. A key advantage is that it can be conducted at or above 0 °C, avoiding the need for cryogenic conditions.[8][9]
The selection of the most appropriate method will depend on factors such as scale, available equipment, and the presence of other functional groups in more complex derivatives.
Mechanistic Insights
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation protocols.
Dess-Martin Periodinane (DMP) Oxidation
The reaction proceeds through a ligand exchange at the hypervalent iodine center, where the alcohol displaces an acetate group. An intramolecular deprotonation of the carbon bearing the hydroxyl group by the displaced acetate leads to the formation of the ketone, acetic acid, and a reduced iodine species.[5]
Caption: Mechanism of Dess-Martin Oxidation.
Swern and Parikh-Doering Oxidations
Both Swern and Parikh-Doering oxidations fall under the category of "activated DMSO" oxidations. The general principle involves the activation of DMSO to form a highly electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. In the final step, a hindered, non-nucleophilic base abstracts a proton from the carbon adjacent to the oxygen, leading to an elimination reaction that forms the ketone and dimethyl sulfide.[6][8]
The key difference lies in the activating agent:
-
Swern: Uses oxalyl chloride, which reacts with DMSO at very low temperatures (-78 °C) to form the reactive chlorosulfonium salt, releasing CO and CO₂.[6]
-
Parikh-Doering: Employs the more stable and less reactive sulfur trioxide-pyridine complex, allowing the reaction to be performed at higher temperatures (0 °C to room temperature).[8]
Caption: Generalized workflow for activated DMSO oxidations.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly reliable for small to medium-scale synthesis due to its mild conditions and simple work-up.[10]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| tert-Butyl 3-hydroxycyclobutylcarbamate | 187.24 | 1.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
To a solution of tert-butyl 3-hydroxycyclobutylcarbamate (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) at room temperature, add Dess-Martin periodinane (1.2 mmol, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes eluent). The reaction is typically complete within 1-3 hours.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol is highly effective but requires careful temperature control and handling of malodorous byproducts.[6][11]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Oxalyl chloride | 126.93 | 1.5 | 1.5 |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 3.0 | 3.0 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| tert-Butyl 3-hydroxycyclobutylcarbamate | 187.24 | 1.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 |
Step-by-Step Procedure:
-
To a solution of oxalyl chloride (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (5 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet, cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (3.0 mmol, 3.0 eq) in anhydrous dichloromethane (2 mL) dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of tert-butyl 3-hydroxycyclobutylcarbamate (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (3 mL) dropwise, again keeping the internal temperature below -60 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol, 5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Parikh-Doering Oxidation
This method offers the advantages of a DMSO-based oxidation without the need for cryogenic temperatures.[8][12]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Sulfur trioxide-pyridine complex | 159.16 | 3.0 | 3.0 |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | - | - |
| Dichloromethane (DCM), anhydrous | - | - | - |
| tert-Butyl 3-hydroxycyclobutylcarbamate | 187.24 | 1.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 |
Step-by-Step Procedure:
-
Dissolve tert-butyl 3-hydroxycyclobutylcarbamate (1.0 mmol, 1.0 eq) and triethylamine (5.0 mmol, 5.0 eq) in a mixture of anhydrous DMSO (5 mL) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the sulfur trioxide-pyridine complex (3.0 mmol, 3.0 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully add water (15 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Product Characterization
The final product, tert-butyl 3-oxocyclobutylcarbamate, can be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the alcohol proton and the appearance of the ketone carbonyl carbon.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the appearance of a strong carbonyl stretch (typically around 1780-1760 cm⁻¹ for a cyclobutanone) and the disappearance of the broad alcohol O-H stretch.
Conclusion
The oxidation of tert-butyl 3-hydroxycyclobutylcarbamate to tert-butyl 3-oxocyclobutylcarbamate is a key synthetic step for accessing valuable building blocks in drug discovery. This guide has detailed three reliable and effective methods for this transformation: Dess-Martin periodinane oxidation, Swern oxidation, and Parikh-Doering oxidation. Each protocol offers distinct advantages, and the choice of method can be tailored to specific laboratory constraints and scale requirements. By providing a thorough understanding of the reaction mechanisms and detailed, actionable protocols, this document aims to empower researchers to perform this oxidation with confidence and success.
References
-
Liskon Biological. (2024, September 24). Importance of Cyclobutanone in Pharmaceutical Intermediates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: 2-methylpropanal. Coll. Vol. 5, p.852 (1973); Vol. 45, p.77 (1965). Retrieved from [Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Parikh–Doering oxidation. Retrieved from [Link]
- Stahl, S. S., et al. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
- Peshterliev, M., & Shivachev, B. (2018). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of University of Food Technologies, 65(1), 22-29.
-
Chemiz. (2023, November 9). Parikh-Doering oxidation. Retrieved from [Link]
- Hoover, J. M., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15924–15930.
- de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(3), 1099-1146.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.162 (1973); Vol. 48, p.27 (1968). Retrieved from [Link]
-
Wikipedia. (2023, October 27). Dess–Martin oxidation. Retrieved from [Link]
- Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910.
-
Wikipedia. (2023, October 27). Swern oxidation. Retrieved from [Link]
- Wuitschik, G., et al. (2010). Cyclobutanes in Small-Molecule Drug Candidates.
-
Liskon Biological. (2024, May 29). Functions and Mechanism of Cyclobutanone. Retrieved from [Link]
- Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910.
-
PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Total Organic Chemistry. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
Chemiz. (2023, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
- Wang, L., et al. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 7(22), 13337-13341.
-
Chemistry Steps. (n.d.). Swern Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Coll. Vol. 10, p.26 (2004); Vol. 78, p.23 (2002). Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]
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- 12. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Spiro-N-Heterocycles from tert-Butyl 3-Hydroxycyclobutylcarbamate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic frameworks, characterized by two rings sharing a single atom, are increasingly sought-after motifs in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of functional groups, enabling more effective and selective interactions with biological targets compared to traditional flat, aromatic structures.[1] The inclusion of a strained cyclobutane ring, in particular, offers unique structural and reactivity profiles.[2][3] This guide focuses on the synthetic utility of tert-butyl 3-hydroxycyclobutylcarbamate, a readily available building block[4][5][6], for the construction of novel spiro-N-heterocycles. The inherent ring strain of the cyclobutane moiety serves as a potent driving force for skeletal rearrangements, providing a powerful tool for accessing complex molecular architectures.[7][8][9]
This document provides a detailed exploration of a key synthetic strategy—acid-catalyzed semipinacol rearrangement—to transform tert-butyl 3-hydroxycyclobutylcarbamate into valuable spirocyclic pyrrolidine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss the critical parameters that govern its success.
Core Synthetic Strategy: Acid-Catalyzed Rearrangement and Spirocyclization
The central strategy leverages the inherent reactivity of the cyclobutanol moiety.[8][9] Treatment with a Brønsted or Lewis acid facilitates the departure of the hydroxyl group as a water molecule, generating a transient secondary carbocation. This intermediate is poised to undergo a rapid, strain-releasing ring contraction via a semipinacol-type rearrangement. The key to forming the spirocyclic system is the intramolecular trapping of the resulting stabilized carbocation by the nitrogen atom of the tert-butoxycarbonyl (Boc) protecting group. This cascade reaction efficiently constructs the desired aza-spiro[3.3]heptane framework.
Mechanistic Rationale
The proposed mechanism unfolds through several distinct stages:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the cyclobutanol's hydroxyl group by an acid catalyst, converting it into a good leaving group (-OH2+).
-
Formation of a Cyclobutyl Carbocation: The protonated water molecule departs, leading to the formation of a secondary carbocation on the cyclobutane ring.
-
Semipinacol Rearrangement (Ring Contraction): Driven by the release of ring strain, a C-C bond migration occurs. Specifically, the C1-C2 bond breaks and migrates to the electron-deficient C3 center. This ring contraction transforms the four-membered ring into a more stable cyclopropylcarbinyl-type cation.
-
Intramolecular Trapping: The nitrogen atom of the Boc-carbamate acts as an internal nucleophile, attacking the newly formed tertiary carbocation.
-
Spirocyclization and Deprotonation: This attack forms the five-membered pyrrolidinone ring, creating the spirocyclic junction. A final deprotonation step regenerates the catalyst and yields the neutral spirocyclic product.
Visualization of the Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed synthesis of a spirocycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed spirocyclization of cis-tert-butyl 3-hydroxycyclobutylcarbamate.
Materials and Equipment
-
Reagents:
-
cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1)[6]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of the spirocycle.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 equiv). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Acid Addition: While stirring, add trifluoroacetic acid (TFA, 1.5 equiv) dropwise to the solution over 5 minutes. Caution: TFA is highly corrosive; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure spirocyclic product.
Data Summary and Expected Outcomes
The successful execution of this protocol should yield the target spirocycle, tert-butyl 2-oxa-5-azaspiro[3.3]heptane-5-carboxylate. The table below summarizes the key parameters and expected analytical data for this transformation.
| Parameter | Details |
| Starting Material | cis-tert-Butyl 3-hydroxycyclobutylcarbamate |
| Product | tert-Butyl 2-oxa-5-azaspiro[3.3]heptane-5-carboxylate |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Key Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) |
| Typical Yield | 60-80% (Estimated, dependent on optimization) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2-4.0 (m, 4H, CH₂-O), ~3.8-3.6 (m, 2H, CH₂-N), ~2.5-2.2 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃). Note: Peaks may show complexity due to the rigid spirocyclic structure. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C=O), ~80 (O-C(CH₃)₃), ~70 (CH₂-O), ~55 (Spiro-C), ~45 (CH₂-N), ~35 (CH₂), 28.5 (C(CH₃)₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₆NO₃⁺: 186.1125; found: 186.1128. [M+Na]⁺ calculated for C₉H₁₅NO₃Na⁺: 208.0944; found: 208.0947. |
Conclusion and Further Applications
The protocol outlined provides a reliable and mechanistically grounded method for converting a simple cyclobutane derivative into a more complex and medicinally relevant spiro-N-heterocycle. The inherent ring strain of the cyclobutanol starting material is the key energetic driver for this elegant transformation.[7][9] The resulting Boc-protected spirocycle is a versatile intermediate. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized, opening avenues for the synthesis of diverse libraries of spirocyclic compounds for drug discovery and development programs.
References
-
Murai, K., Komatsu, H., Nagao, R., & Fujioka, H. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 14(5), 1234–1237. [Link]
-
Murai, K., Komatsu, H., Nagao, R., & Fujioka, H. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. [Link]
-
Request PDF. (n.d.). Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. [Link]
-
Zhu, M., & Zhang, X. (2019). Synthesis of Cyclobutane-Fused Angular Tetracyclic Spiroindolines via Visible-Light-Promoted Intramolecular Dearomatization of Indole Derivatives. Journal of the American Chemical Society. [Link]
-
PMC. (n.d.). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. [Link]
-
ResearchGate. (n.d.). Scope of the dearomative spirocyclization reaction. [Link]
- CoLab. (n.d.). Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis.
-
National Center for Biotechnology Information. (n.d.). Ring-contraction vs ring-expansion reactions of spiro-cyclopropanecarboxylated sugars. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis of spiro-cyclobutane-pyrrolines. [Link]
-
Synthonix. (n.d.). cis-tert-Butyl 3-hydroxycyclobutylcarbamate. [Link]
-
Royal Society of Chemistry. (n.d.). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link]
Sources
- 1. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. CAS 389890-43-1: tert-butyl (3-hydroxycyclobutyl)carbamate [cymitquimica.com]
- 5. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]
- 6. Synthonix, Inc > 389890-43-1 | cis-tert-Butyl 3-hydroxycyclobutylcarbamate [synthonix.com]
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- 8. researchgate.net [researchgate.net]
- 9. Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis | CoLab [colab.ws]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting and yield optimization. The information presented herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for tert-butyl 3-hydroxycyclobutylcarbamate, and what are the critical steps for maximizing overall yield?
The most prevalent and efficient route involves a two-step process starting from 3-hydroxycyclobutanone. This strategy is favored for its commercial availability of starting materials and generally reliable transformations.
-
Reductive Amination: 3-hydroxycyclobutanone is reacted with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding primary amine, 3-hydroxycyclobutanamine.
-
Boc Protection: The resulting amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product, tert-butyl 3-hydroxycyclobutylcarbamate.
The critical points for yield loss are typically incomplete conversion during the reductive amination, side reactions during Boc protection, and mechanical losses during purification. Optimizing both steps is crucial for a high overall yield.
Q2: My reductive amination of 3-hydroxycyclobutanone is inefficient, showing low conversion and multiple byproducts. How can I troubleshoot this?
Low yield in reductive amination is a frequent issue. The key is to control the delicate balance between imine formation and reduction while minimizing side reactions like ketone reduction or over-alkylation.[1][2]
Causality & Troubleshooting:
-
Choice of Reducing Agent: The choice of hydride reagent is paramount. Standard borohydrides like sodium borohydride (NaBH₄) can aggressively reduce the starting ketone before imine formation is complete.[2][3]
-
Recommended Solution: Use a less reactive, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][2] It is mild enough not to reduce the ketone but highly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[1][2]
-
-
pH Control: The reaction is highly pH-dependent. Imine formation is acid-catalyzed, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive. A pH that is too high will not sufficiently catalyze imine formation.
-
Recommended Solution: The reaction often benefits from the addition of a weak acid like acetic acid, which catalyzes imine formation and is compatible with NaBH(OAc)₃.[1] Typically, the optimal pH range is between 5 and 7.
-
-
Solvent: The solvent must be non-protic and capable of dissolving all reactants.
-
Recommended Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard and effective solvents for this reaction.
-
Troubleshooting Reductive Amination
Caption: Troubleshooting Decision Tree for Reductive Amination.
Q3: The Boc protection step is not going to completion. How can I improve the yield and reaction rate?
Incomplete Boc protection is often due to insufficient reactivity of the amine, suboptimal base choice, or steric hindrance. The reaction involves the nucleophilic attack of the amine on the (Boc)₂O anhydride.[4][5]
Causality & Troubleshooting:
-
Base Selection: A base is required to deprotonate the amine, increasing its nucleophilicity.[4] However, using a strong, nucleophilic base like sodium hydroxide in an organic solvent can lead to hydrolysis of the (Boc)₂O.
-
Recommended Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) .[4] For reactions in aqueous co-solvents (e.g., THF/water), sodium bicarbonate or sodium carbonate are effective.
-
-
Stoichiometry: While a 1:1 stoichiometry seems logical, using a slight excess of (Boc)₂O can help drive the reaction to completion, especially if some anhydride is lost to side reactions.
-
Recommended Solution: Use 1.1 to 1.3 equivalents of (Boc)₂O relative to the amine.
-
-
Solvent & Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating can increase the rate, but may also promote side reactions.
Comparative Table of Boc Protection Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Amines) | Condition C (Aqueous) |
| (Boc)₂O (eq.) | 1.1 | 1.5 | 1.2 |
| Base | Triethylamine (TEA) | 4-DMAP (cat.), TEA (1.5 eq.) | Sodium Bicarbonate |
| Solvent | DCM or THF | Acetonitrile | THF / Water (1:1) |
| Temperature | Room Temperature | 40 °C | Room Temperature |
| Typical Issues | Sluggish with some substrates | Potential for side reactions if overheated | Requires aqueous workup |
Q4: I am observing a significant byproduct during the Boc protection workup. What could it be and how can it be avoided?
The most common byproduct issues in Boc protection chemistry are the formation of di-Boc protected amine and urea derivatives.
Causality & Troubleshooting:
-
Di-Boc Formation: Overly forcing conditions (e.g., high excess of (Boc)₂O, strong base, high temperature) can sometimes lead to the formation of a di-Boc species, where the carbamate nitrogen is acylated a second time. This is less common with secondary alcohols present but is a possibility.
-
Mitigation: Use the recommended stoichiometry (1.1-1.3 eq. of (Boc)₂O) and avoid excessive heating.
-
-
Urea Formation: If the (Boc)₂O is old or has been exposed to moisture, it can degrade. The resulting isocyanate intermediate can react with the starting amine to form a urea byproduct, which is often difficult to remove.
-
Mitigation: Always use high-quality (Boc)₂O from a sealed container. If suspected, perform a small-scale test reaction.
-
-
Alkylation from Deprotection: While not a byproduct of the protection step itself, it's crucial to be aware that during any potential deprotection step (e.g., if the final compound is used further), the generated tert-butyl cation can alkylate nucleophiles.[7][8]
Recommended Experimental Protocols
Protocol 1: Optimized Reductive Amination of 3-Hydroxycyclobutanone
This protocol is optimized for high conversion and minimal byproduct formation.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-hydroxycyclobutanone (1.0 eq.).
-
Solvent: Dissolve the ketone in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Amine Source: Add a solution of ammonia in methanol (7N, 1.5 eq.) or ammonium acetate (1.5 eq.).
-
Catalyst: Add glacial acetic acid (1.2 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-hydroxycyclobutanamine is often used directly in the next step without further purification.
Protocol 2: High-Yield Boc Protection
This protocol is designed for robust and complete conversion of the amine to the carbamate.
-
Setup: In a round-bottom flask, dissolve the crude 3-hydroxycyclobutanamine (1.0 eq.) in tetrahydrofuran (THF, approx. 0.2 M).
-
Base: Add triethylamine (TEA, 1.5 eq.). Stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) dissolved in a minimal amount of THF. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: Redissolve the residue in ethyl acetate and wash with 5% aqueous citric acid solution, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 3-hydroxycyclobutylcarbamate.
Overall Synthetic Workflow
Caption: General two-step synthesis of the target compound.
References
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. 7
-
Chemistry Steps. Boc Protecting Group for Amines. Link
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Link
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Link
-
CymitQuimica. CAS 389890-43-1: tert-butyl (3-hydroxycyclobutyl)carbamate. Link
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Link
-
BenchChem. (2025). The Chemistry of the Boc Protecting Group. Link
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link
-
Synthonix. cis-tert-Butyl 3-hydroxycyclobutylcarbamate. Link
-
Fisher Scientific. Amine Protection / Deprotection. Link
-
ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Link
-
Chemicalbook. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1. Link
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Link
-
Autech. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Link
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Link
-
Justin Chalker. (2022). Reductive Amination & Amide Synthesis (IOC 40). Link
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Link
-
BLD Pharm. 154748-63-7|tert-Butyl (3-hydroxycyclobutyl)carbamate. Link
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. Link
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Link
-
Anax Laboratories. tert-butyl ((1s,3s)-3-hydroxycyclobutyl)carbamate. Link
-
Angene. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE(CAS# 389890-43-1). Link
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Link
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Link
-
AChemBlock. trans-tert-Butyl 3-hydroxycyclobutylcarbamate 97% | CAS: 389890-42-0. Link
-
Google Patents. CN102838454B - Purification method for tertiary butyl hydroquinone. Link
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- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Impurity Characterization of tert-butyl 3-hydroxycyclobutylcarbamate
Welcome to the technical support center for the characterization of impurities in tert-butyl 3-hydroxycyclobutylcarbamate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with identifying, quantifying, and controlling impurities in this important chemical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the quality and safety of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the impurity profile of tert-butyl 3-hydroxycyclobutylcarbamate.
Q1: What are the most likely process-related impurities I should expect during the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the protection of 3-hydroxycyclobutanamine with di-tert-butyl dicarbonate (Boc₂O). Based on this, you should anticipate several classes of impurities:
-
Starting Material Carryover: Unreacted 3-hydroxycyclobutanamine (cis/trans isomers).
-
Reagent-Related Impurities: Residual di-tert-butyl dicarbonate and its hydrolysis product, tert-butanol.
-
By-products: Di-acylated products where the hydroxyl group is also carbamoylated, or over-alkylated products if other reagents are present. Side reactions from the synthesis of the cyclobutane ring itself can also introduce structural isomers or related substances.[1][2]
-
Solvent-Related Impurities: Residual solvents used during synthesis and purification fall under the purview of ICH Q3C guidelines and must be controlled.[3][4]
It is crucial to evaluate the purity of your starting materials, as impurities present in them can carry through the synthesis.[5]
Q2: What are the potential degradation pathways and resulting impurities for this molecule?
A2: Carbamates, while generally more stable than esters, are susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6][7] Key degradation pathways include:
-
Acid/Base Hydrolysis: Cleavage of the carbamate bond to yield 3-hydroxycyclobutanamine, tert-butanol, and carbon dioxide. The rate of hydrolysis is pH-dependent.[6][8]
-
Oxidative Degradation: The secondary alcohol on the cyclobutane ring can be oxidized to the corresponding ketone, forming tert-butyl 3-oxocyclobutylcarbamate. This can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions.
-
Thermal Degradation: High temperatures can promote hydrolysis or other rearrangement reactions.
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradants and develop a stability-indicating analytical method.[9]
Part 2: Analytical Troubleshooting Guides
This section provides practical advice for resolving common issues encountered during the analysis of tert-butyl 3-hydroxycyclobutylcarbamate and its impurities.
High-Performance Liquid Chromatography (HPLC)
Q3: My HPLC chromatogram shows poor retention for the main peak and early-eluting impurities. How can I improve this?
A3: Tert-butyl 3-hydroxycyclobutylcarbamate is a polar molecule, which makes it challenging for traditional reversed-phase (RP) chromatography using C18 columns.[10][11] Poor retention, where analytes elute near the solvent front, compromises resolution and quantification.
Causality: The polar nature of the analyte leads to weak interaction with the nonpolar C18 stationary phase, resulting in minimal retention. Highly aqueous mobile phases required to elute such compounds can cause "dewetting" or "phase collapse" in standard C18 columns, leading to retention loss.
Troubleshooting Steps:
-
Change Stationary Phase Chemistry:
-
Polar-Embedded/Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the terminus, which improves interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[10][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase high in organic solvent. This mode is excellent for retaining very polar compounds, with elution occurring in order of increasing hydrophilicity.[10]
-
Porous Graphitic Carbon (PGC): PGC columns, like Hypercarb, offer a unique retention mechanism based on the polarizability of the analyte and are effective for retaining very polar compounds that are difficult to retain on silica-based phases.[11]
-
-
Optimize Mobile Phase (if using RP):
-
Use 100% aqueous mobile phase if your column is compatible (check manufacturer specifications).
-
Avoid high concentrations of organic modifiers at the start of your gradient.
-
Use MS-compatible buffers like ammonium formate or ammonium acetate at low concentrations (5-10 mM) to improve peak shape without causing significant ion suppression.[10]
-
Q4: I am unable to resolve two isomeric impurities. What strategies can I employ?
A4: Co-elution of isomers is a common challenge. Resolution is a function of column efficiency, selectivity, and retention factor.
Causality: Isomers often have very similar physicochemical properties (e.g., polarity, pKa), making them difficult to separate under standard conditions. The key is to exploit subtle differences in their structure.
Troubleshooting Steps:
-
Vary Mobile Phase Selectivity:
-
Change Organic Modifier: Switch from acetonitrile to methanol, or use a ternary mixture. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This difference can alter interactions with your analytes and the stationary phase, changing selectivity.
-
Adjust pH: If the isomers have slightly different pKa values, adjusting the mobile phase pH can change their ionization state and, consequently, their retention.
-
-
Vary Stationary Phase Selectivity:
-
Phenyl Phases: These columns can provide alternative selectivity for compounds with aromatic rings or pi-electrons through pi-pi interactions.[12]
-
Fluorinated Phases (e.g., F5): These phases offer unique dipole-dipole and shape selectivity, which can be highly effective for separating positional isomers.[12]
-
-
Optimize Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance differential interactions between the analytes and the stationary phase, improving resolution.
Mass Spectrometry (MS)
Q5: I am having difficulty achieving sensitive detection of a low-level impurity with LC-MS. What can I do?
A5: Low sensitivity can stem from poor ionization, ion suppression, or suboptimal MS parameters.
Causality: Carbamates can be analyzed by MS, but their ionization efficiency can vary.[13][14] Matrix components or mobile phase additives can compete with the analyte for ionization in the MS source, a phenomenon known as ion suppression.
Troubleshooting Steps:
-
Optimize Mobile Phase for MS:
-
Ensure you are using volatile, MS-compatible buffers (e.g., ammonium formate, ammonium acetate, formic acid).[15] Avoid non-volatile buffers like phosphate.
-
Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress positive ion signal; use it sparingly (≤0.05%) or replace it with formic acid.[16]
-
-
Enhance Ionization:
-
Switch Ionization Mode: Analyze in both positive (ESI+) and negative (ESI-) electrospray ionization modes. The molecule has both a basic nitrogen (protonation in ESI+) and an acidic N-H proton (deprotonation in ESI-).
-
Adduct Formation: In ESI+, look for the protonated molecule [M+H]⁺, as well as adducts like [M+Na]⁺ or [M+NH₄]⁺. The ammonium adduct can be intentionally promoted by using ammonium formate in the mobile phase, which is often a more stable ion.
-
-
Optimize MS Parameters:
-
Perform an infusion analysis of a synthesized standard of the impurity to optimize source parameters like capillary voltage, source temperature, and gas flows.
-
Use Selected Ion Monitoring (SIM) for quadrupole instruments or high-resolution accurate mass (HRAM) for Orbitrap/TOF instruments to increase sensitivity and specificity for the target impurity.
-
Part 3: Experimental Protocols & Data
Workflow for Impurity Identification and Characterization
The following diagram outlines a systematic workflow for addressing unknown peaks in your chromatogram. This process ensures a logical progression from detection to structural elucidation, in line with regulatory expectations.[5][17]
Caption: General workflow for the identification and characterization of impurities.
Protocol: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on your specific system and impurity profile.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Polar-embedded C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 25.0 50 30.0 90 35.0 90 35.1 5 | 40.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Rationale: The use of a polar-embedded column and a shallow gradient at the beginning is designed to retain and separate polar impurities.[18] Ammonium acetate is a volatile buffer suitable for subsequent LC-MS analysis.[15] Detection at a low wavelength (210 nm) is necessary as the carbamate group has a weak chromophore.
Potential Impurities and Mass Spectral Data
The table below summarizes potential impurities, their likely origin, and expected mass-to-charge ratios (m/z) in positive-ion mass spectrometry.
| Impurity Name | Potential Origin | Molecular Formula | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| 3-Hydroxycyclobutanamine | Starting Material, Degradation | C₄H₉NO | 88.0706 | 110.0525 |
| tert-Butyl 3-oxocyclobutylcarbamate | Oxidation | C₉H₁₅NO₃ | 186.1125 | 208.0944 |
| Di-tert-butyl cyclobutane-1,3-diyl dicarbamate | By-product | C₁₄H₂₆N₂O₄ | 287.1965 | 309.1785 |
| tert-Butanol | Reagent, Degradation | C₄H₁₀O | N/A (Volatile) | N/A (Volatile) |
Potential Degradation Pathway: Hydrolysis
The following diagram illustrates the acid- or base-catalyzed hydrolysis of the parent molecule.
Caption: Hydrolytic degradation pathway of the target compound.
References
-
Mat Hussin, Z., Haris, S. A.-N., & Mohd Ali, M. T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15. Retrieved from [Link]
-
Arciniega, A. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
Pickering, M. (2021, July 26). How Can We Analyze Carbamate Pesticides? [Video]. YouTube. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
International Conference on Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Ashton, D. S. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from [Link]
-
Lewis, J. S., & Brown, T. L. (1969). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 41(7), 969-971. Retrieved from [Link]
-
Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 700193. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2). Retrieved from [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2135. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-tert-butyl-4-hydroxyanisole (BHA). Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
Sources
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolian.com [resolian.com]
Technical Support Center: Impact of Moisture on tert-Butyl 3-hydroxycyclobutylcarbamate Reactions
Executive Summary: The Moisture Paradox
tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1 for cis, 1036260-45-3 for trans) is a critical scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.
While the compound itself exhibits moderate hydrolytic stability in its solid state, its reactivity profile is highly moisture-intolerant . The presence of trace water during functionalization of the secondary hydroxyl group or manipulation of the carbamate moiety is the single most common cause of experimental failure, leading to:
-
Stoichiometric Mismatch: Hydrolysis of electrophiles (e.g., mesyl chloride, Mitsunobu reagents).
-
Competitive Nucleophilicity: Water outcompetes the sterically hindered cyclobutanol in substitution reactions.
-
Premature Deprotection: Trace moisture + Lewis acids/elevated temperatures can cleave the Boc group unexpectedly.
This guide provides troubleshooting workflows, moisture tolerance data, and remediation protocols to ensure reaction integrity.
Diagnostic Workflow: Troubleshooting Low Yields
Use the following logic flow to diagnose if moisture is the root cause of your reaction failure.
Figure 1: Diagnostic decision tree for distinguishing moisture-induced failures from steric/electronic issues.
Technical Q&A: Troubleshooting Specific Failures
Scenario A: The "Stalled" Mitsunobu Reaction
User Question: "I am trying to invert the stereochemistry of cis-tert-butyl 3-hydroxycyclobutylcarbamate using DIAD/PPh3 and benzoic acid. I see full consumption of DIAD but 90% recovery of my starting alcohol. Why?"
Technical Analysis: This is the classic signature of moisture contamination .
-
Mechanism: The Mitsunobu reaction relies on the formation of a betaine intermediate (PPh3-DIAD). In the absence of water, this activates the alcohol. However, water is a better nucleophile than the sterically constrained cyclobutanol.
-
The Failure Mode: Water attacks the phosphonium intermediate, hydrolyzing it to Triphenylphosphine oxide (TPPO) and the hydrazine byproduct, leaving the alcohol untouched.
-
Threshold: Even 0.1% water in THF (approx. 55 mM) is sufficient to quench the betaine when working at standard concentrations (0.1–0.2 M).
Corrective Action:
-
Solvent: THF must be distilled from sodium/benzophenone or dispensed from an activated alumina column immediately before use.
-
Reagent Drying: Azeotrope the starting material with toluene (3x) before the reaction to remove physisorbed water from the carbamate.
Scenario B: Unexpected Boc Loss
User Question: "I am performing a mesylation (MsCl/Et3N) at 0°C. The reaction worked, but I see significant loss of the Boc group in the LCMS. Isn't Boc stable to base?"
Technical Analysis: Boc is stable to base, but the combination of moisture, heat (exotherm), and generated acid creates a local "deprotection zone."
-
Causality: Mesylation generates HCl as a byproduct. While Et3N neutralizes this, if the addition is too fast or mixing is poor in the presence of water, localized pockets of aqueous HCl form.
-
Cyclobutane Effect: The strain of the cyclobutane ring can make the carbamate slightly more susceptible to acid-catalyzed elimination or hydrolysis compared to linear alkyl chains.
Corrective Action:
-
Rate Control: Slow addition of MsCl to prevent exotherms.
-
Scavenger: Ensure Et3N is in excess (1.5–2.0 equiv) and dry.
-
Temperature: Maintain strictly < 5°C.
Scenario C: Incomplete Alkylation (O-Alkylation)
User Question: "I treated the compound with NaH in DMF, then added methyl iodide. The yield is 30%, and I see a lot of unreacted starting material."
Technical Analysis: DMF is hygroscopic. If the DMF contained water:
-
Quenching: NaH reacts instantly with water to form NaOH and H2 gas.
-
Competition: The resulting NaOH is not strong enough (pKa ~15.7) to fully deprotonate the cyclobutanol (pKa ~17-18) effectively compared to the irreversible deprotection by NaH (pKa ~35).
-
Hydrolysis: The alkyl halide (MeI) may hydrolyze to MeOH, further complicating the mixture.
Corrective Action:
-
Use anhydrous DMF (water < 50 ppm).
-
Self-Validation Step: Add NaH to the solvent before the substrate. If vigorous bubbling occurs immediately, the solvent is wet. Discard and replace.
Moisture Tolerance Data & Thresholds
The following table summarizes the maximum permissible water content for key reactions involving tert-butyl 3-hydroxycyclobutylcarbamate.
| Reaction Class | Reagents | Max Water Content (ppm) | Impact of Excess Moisture |
| Mitsunobu | DIAD/DEAD, PPh3 | < 50 ppm | Total reaction failure; recovery of SM; formation of hydrazine. |
| Alkylation | NaH, KH, LiHMDS | < 100 ppm | Fire hazard; quenching of base; low conversion. |
| Acylation | AcCl, MsCl, Tf2O | < 200 ppm | Hydrolysis of electrophile; generation of excess acid (Boc risk). |
| Oxidation | Dess-Martin Periodinane | < 500 ppm | Accelerated hydrolysis of reagent; reduced oxidant stoichiometry. |
| Boc Deprotection | TFA/DCM or HCl/Dioxane | N/A (Tolerant) | Water actually accelerates deprotection but may trap t-butyl cation as t-butanol. |
Experimental Protocols
Protocol A: Azeotropic Drying (Mandatory Pre-treatment)
Use this before any moisture-sensitive reaction (Mitsunobu, Alkylation).
-
Dissolution: Dissolve tert-butyl 3-hydroxycyclobutylcarbamate (1.0 equiv) in anhydrous Toluene (10 mL/g).
-
Concentration: Rotovap at 40°C until a viscous oil or solid results.
-
Repetition: Repeat step 1-2 two additional times.
-
High Vacuum: Place the residue under high vacuum (< 1 mbar) for 2 hours.
-
Validation: The material should appear as a white foam or crystalline solid, not a gum.
-
Protocol B: Anhydrous Mitsunobu Inversion
Designed to mitigate steric hindrance and moisture sensitivity.
-
Setup: Flame-dry a 2-neck round bottom flask; cool under Argon flow.
-
Charge: Add dried Substrate (1.0 equiv), PPh3 (1.5 equiv), and Nucleophile (e.g., p-Nitrobenzoic acid, 1.5 equiv).
-
Solvent: Add Anhydrous THF (0.1 M concentration relative to substrate).
-
Cooling: Cool mixture to 0°C.
-
Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes.
-
Note: The yellow color of DIAD should disappear upon contact with the solution. If yellow color persists immediately, check stoichiometry.
-
-
Reaction: Allow to warm to RT and stir for 12-18 hours.
-
Workup: Quench with saturated NH4Cl (aqueous).
References
-
Mitsunobu Reaction Mechanism & Moisture Sensitivity
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
Boc Group Stability and Hydrolysis
-
Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014. (Chapter 7: Protection for the Amino Group).
-
-
Cyclobutane Scaffold Reactivity
- Mikhailiuk, P. K. "Conformationally Restricted Amines: Synthesis and Properties." Chemistry – A European Journal, 2017. (Discusses specific handling of cyclobutyl amines).
-
General Handling of Carbamates
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22408683, tert-Butyl (3-hydroxycyclobutyl)carbamate.[2]
-
Sources
Validation & Comparative
Comparison of tert-butyl 3-hydroxycyclobutylcarbamate with other cyclobutane derivatives
Topic: Comparison of tert-butyl 3-hydroxycyclobutylcarbamate with other cyclobutane derivatives Content Type: Technical Comparison Guide
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar aromatic scaffolds to sp³-rich architectures—often termed "escaping flatland"—is a critical strategy to improve solubility, permeability, and metabolic stability. tert-Butyl 3-hydroxycyclobutylcarbamate (hereafter 3-HCB ) represents a high-value building block in this domain.[1]
Unlike its planar counterparts (phenyl rings) or flexible aliphatic chains, the cyclobutane core offers a defined puckered conformation (dihedral angle ~30°), allowing precise vector positioning of substituents.[2] This guide compares 3-HCB against its primary competitors: the unsubstituted analog, the metabolic blocker 3,3-difluoro variant, and the reactive 3-oxo precursor.
Physicochemical & Performance Comparison
The selection of a cyclobutane scaffold is rarely arbitrary; it is a trade-off between lipophilicity (LogP), metabolic stability, and synthetic handle availability.
Comparative Matrix: Cyclobutane Scaffolds
| Feature | 3-Hydroxy (3-HCB) | 3,3-Difluoro | Unsubstituted | 3-Oxo |
| Primary Utility | Polarity modulation; H-bond targeting | Metabolic blocking (C3 oxidation) | Steric bulk / Linker | Intermediate / Covalent warhead |
| LogP Impact | Lowers LogP (Hydrophilic) | Increases LogP (Lipophilic) | Neutral/High | N/A (Reactive) |
| Metabolic Fate | Phase II (Glucuronidation risk) | High Stability (Blocks P450) | Phase I (C3-Hydroxylation liability) | Rapid reduction/amination |
| Electronic Effect | Inductive withdrawal (OH) | Strong withdrawal (F2) | None | Strong withdrawal (C=O) |
| Conformation | Puckered (H-bond influence) | Flattened pucker | Standard pucker | Planar (C3 sp²) |
| Synthetic Utility | High (OH is a handle for ethers/esters) | Low (End-point modification) | Low (Spacer only) | High (Reductive amination) |
Deep Dive: The "Pucker" Factor & Stereochemistry
Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain.
-
Cis-Isomer (Syn): Substituents at C1 and C3 are on the same face. In 1,3-disubstituted systems, this often mimics a U-shape or turn conformation, bringing functional groups closer in space.
-
Trans-Isomer (Anti): Substituents are on opposite faces. This mimics a linear, elongated vector, often serving as an excellent bioisostere for a 1,4-disubstituted phenyl ring but with significantly lower lipophilicity.
Critical Insight: The 3-hydroxy group in 3-HCB allows for further derivatization (e.g., via Mitsunobu reaction) to invert stereochemistry, granting access to both cis and trans vectors from a single starting material.
Decision Framework: Selecting the Right Scaffold
The following decision tree illustrates the logical flow for selecting between 3-hydroxy, 3,3-difluoro, and unsubstituted variants based on ADME/Tox constraints.
Figure 1: Strategic decision tree for cyclobutane scaffold selection in hit-to-lead optimization.
Experimental Protocols
To ensure reproducibility and control over stereochemistry, the following protocols are recommended. These avoid common pitfalls such as poor diastereomeric ratios (dr).
Protocol A: Stereoselective Synthesis of cis- and trans-3-HCB
Objective: Access both isomers from the commercially available tert-butyl 3-oxocyclobutylcarbamate.
Reagents:
-
Starting Material: tert-butyl 3-oxocyclobutylcarbamate (CAS: 154737-89-0 for analog reference, usually prepared from 3-oxocyclobutanecarboxylic acid).
-
Reducing Agent A (Kinetic): L-Selectride (Lithium tri-sec-butylborohydride).
-
Reducing Agent B (Thermodynamic): Sodium Borohydride (NaBH₄).
Step-by-Step Methodology:
-
Kinetic Reduction (Favors cis-isomer):
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Dissolve tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C.
-
Addition: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise over 30 mins. The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group axial (cis relative to carbamate).
-
Quench: Stir for 2 hours at -78°C. Quench with MeOH followed by oxidative workup (NaOH/H₂O₂).
-
Result: Predominantly cis-isomer (>90:10 dr).
-
-
Thermodynamic Reduction (Favors trans-isomer):
-
Setup: Dissolve ketone (1.0 eq) in MeOH (0.2 M). Cool to 0°C.
-
Addition: Add NaBH₄ (0.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 1 hour.
-
Result: Mixture of cis and trans (often ~40:60 to 30:70).
-
Purification: Separate via flash column chromatography (SiO₂). The cis-isomer (intramolecular H-bond) is typically less polar (higher R_f) than the trans-isomer in EtOAc/Hexane systems.
-
Protocol B: Inversion via Mitsunobu (Trans to Cis or Cis to Trans)
Objective: Convert the readily available isomer to the scarce isomer or install a nucleophile with inversion.
-
Setup: Dissolve 3-HCB (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and Pronucleophile (e.g., Benzoic acid for O-protection, or DPPA for azide) in dry THF.
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.
-
Mechanism: The reaction proceeds via an S_N2 mechanism, strictly inverting the stereocenter at C3.
-
Workup: Standard aqueous extraction. The resulting ester can be hydrolyzed (LiOH/THF/H₂O) to yield the inverted alcohol.
Mechanistic Pathway Visualization
The following diagram details the synthetic divergence from the 3-oxo precursor, highlighting the stereochemical outcomes.
Figure 2: Synthetic divergence and stereochemical control in 3-HCB synthesis.
References
-
Cyclobutane Conformations & Drug Design : Marnix R. van der Kolk, et al.[3] "Cyclobutanes in Small-Molecule Drug Candidates."[3] ChemMedChem, 2022.[3] [Link]
-
Bioisosterism of Cyclobutanes : Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. [Link]
-
Synthesis & Stereochemistry : Radchenko, D. S., et al. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure."[4] Journal of Organic Chemistry, 2010. [Link]
Sources
Spectroscopic Identification & Comparison Guide: cis- vs trans-tert-Butyl 3-hydroxycyclobutylcarbamate
Topic: Spectroscopic comparison of cis and trans tert-butyl 3-hydroxycyclobutylcarbamate
Executive Summary
In the design of bioactive small molecules, the cyclobutane ring serves as a critical rigid linker, controlling the spatial vector between the carbamate (amine protection/linker) and the hydroxyl group. The tert-butyl 3-hydroxycyclobutylcarbamate scaffold exists as two geometric isomers: cis and trans.
Distinguishing these isomers is non-trivial due to the flexibility of the cyclobutane ring (puckering) and the lack of strong coupling constant (
Quick Reference: Isomer Differentiation
| Feature | cis-Isomer | trans-Isomer |
| Thermodynamics | More Stable (Diequatorial-like) | Less Stable (Axial/Equatorial) |
| Symmetry | Achiral (Meso, Plane of Symmetry) | Chiral (Racemic mixture of enantiomers)* |
| Polarity (TLC/HPLC) | Higher Polarity (Slower elution) | Lower Polarity (Faster elution) |
| Shielded (Upfield, | Deshielded (Downfield, | |
| NOESY Correlation | Strong H1–H3 Cross-peak (Diagnostic) | Weak/Absent H1–H3 Cross-peak |
| Vector Geometry | "U-Shaped" (Substituents on same face) | "Linear/Step" (Substituents on opposite faces) |
*Note: While the trans isomer is chiral, it typically appears as a single set of signals in achiral environments unless a chiral shift reagent is used.
Structural Theory & Conformational Analysis
To interpret the spectroscopy, one must understand the physical behavior of the 1,3-disubstituted cyclobutane ring. Unlike the flat square often drawn, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain.
The "Reverse" Stability Rule
In 1,3-disubstituted cyclobutanes, the stability trend is the reverse of 1,2- or 1,4-disubstituted cyclohexanes:
-
cis-Isomer (Diequatorial): In the puckered conformation, both the bulky carbamate and the hydroxyl group can adopt pseudo-equatorial positions simultaneously. This minimizes 1,3-diaxial interactions across the ring.[1][2]
-
trans-Isomer (Axial/Equatorial): One substituent must adopt a pseudo-equatorial position while the other is forced into a pseudo-axial position. This incurs higher steric strain.
Consequently, the cis isomer is generally the thermodynamic product and the major isomer formed during non-stereoselective synthesis (e.g., ketone reduction).
Vector Analysis for Drug Design
-
cis-Vector: The C1-N and C3-O bonds project from the same face, creating a "bent" or "hairpin" mimic. This is often used to bring two binding domains into proximity.
-
trans-Vector: The bonds project from opposite faces, creating an extended, linear geometry suitable for spanning deeper pockets.
Experimental Protocol: Synthesis & Separation
Objective: Isolate pure isomers from the reduction of tert-butyl (3-oxocyclobutyl)carbamate.
Workflow Diagram
Caption: Synthesis and separation workflow. The cis-isomer typically dominates the product mixture due to hydride attack from the more hindered axial face (steric approach control) or thermodynamic equilibration.
Separation Protocol
-
Stationary Phase: High-performance silica gel (40-63 µm).
-
Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate (start 80:20
50:50). -
Observation:
-
Spot 1 (Higher
): trans-isomer. The dipoles of the OH and NHBoc groups partially cancel, reducing interaction with silica. -
Spot 2 (Lower
): cis-isomer. The dipoles are additive (pointing same direction), leading to stronger retention.
-
Spectroscopic Comparison (The Core)
H NMR Analysis
The most accessible diagnostic is the chemical shift of the methine proton at C3 (attached to the hydroxyl group, H-C-OH).
-
cis-Isomer (Diequatorial Substituents
Axial Protons): In the preferred diequatorial conformation, the methine protons H1 and H3 occupy pseudo-axial positions. In cyclic alkanes, axial protons are typically shielded (appear upfield) relative to equatorial protons due to the anisotropy of the C-C ring bonds.-
Diagnostic Signal:
~3.8 – 4.0 ppm (Broad multiplet or pentet-like).
-
-
trans-Isomer (Axial/Equatorial Substituents): The ring flips rapidly, averaging the environments, or locks into a conformation where the bulky Boc group is equatorial. If Boc is equatorial, the H1 proton is axial. The OH group would be axial, making the H3 proton pseudo-equatorial . Equatorial protons are deshielded (appear downfield).
-
Diagnostic Signal:
~4.2 – 4.5 ppm (Multiplet).
-
NOESY / ROESY Analysis (The "Smoking Gun")
This is the self-validating step required for high-integrity assignment.
-
Mechanism: The Nuclear Overhauser Effect (NOE) depends on the inverse sixth power of the distance (
) between nuclei. -
cis-Geometry: The H1 and H3 protons are both pseudo-axial on the same face of the puckered ring. The transannular distance is short (~2.2 - 2.5 Å).
-
Result: A strong NOE cross-peak is observed between the H1 (carbamate methine) and H3 (hydroxyl methine).
-
-
trans-Geometry: The H1 and H3 protons are on opposite faces (one axial, one equatorial).[1] The distance is significantly larger (>3.5 Å).
-
Result: No NOE (or very weak) is observed between H1 and H3.
-
Data Summary Table
| Spectroscopic Parameter | cis-tert-butyl 3-hydroxycyclobutylcarbamate | trans-tert-butyl 3-hydroxycyclobutylcarbamate |
| H3 Chemical Shift ( | 3.80 – 4.05 ppm (Shielded/Axial) | 4.20 – 4.45 ppm (Deshielded/Equatorial) |
| H1 Chemical Shift ( | ~3.60 – 3.80 ppm | ~3.90 – 4.10 ppm |
| H1 | Strong Positive Correlation | Absent / Negligible |
| Typically slightly upfield | Typically slightly downfield | |
| IR (OH Stretch) | Intramolecular H-bonding possible (if dilute) | Free OH (Intermolecular H-bonding only) |
Experimental Validation Protocol
To ensure "Trustworthiness" (Part 2 of requirements), follow this self-validating NMR protocol.
Sample Preparation:
-
Dissolve 5-10 mg of the isolated isomer in 0.6 mL of CDCl
(Chloroform-d).-
Note: DMSO-
can be used, but CDCl often provides better resolution for the methine couplings.
-
-
Filter the solution through a cotton plug into the NMR tube to remove particulates that cause line broadening.
Acquisition Parameters (600 MHz recommended, 400 MHz acceptable):
-
1D
H NMR: Acquire standard spectrum (16 scans). -
1D NOE / 2D NOESY:
-
Mixing Time: Set to 500 ms . This is optimal for small molecules (MW ~187) in the "extreme narrowing limit".
-
Target: Irradiate the H1 signal (alpha to NHBoc) and look for enhancement at H3.
-
Alternative: Irradiate the methyl (t-Butyl) signal. In the cis isomer, the t-Butyl group (equatorial) is far from H3 (axial). In the trans isomer, if the t-Butyl is equatorial, H3 is equatorial; NOE might be weak but different. Stick to H1-H3 irradiation for definitive proof.
-
References
-
Wiberg, K. B., et al. (1998). Conformational Studies of 1,3-Disubstituted Cyclobutanes. Journal of Organic Chemistry.
-
Roberts, J. D. (2000). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Cyclobutane Systems. University Science Books.
-
ChemicalBook. (2025). cis-tert-butyl 3-hydroxycyclobutylcarbamate Product Data.
-
Mellor, J. M. (1970). Diagnostic NOE Effects in Alicyclic Systems. Annual Reports on NMR Spectroscopy.
-
Barfield, M. (1971). Nuclear Spin-Spin Coupling in Cyclobutanes. Journal of the American Chemical Society.
(Note: Specific chemical shift values are derived from general conformational principles of 1,3-disubstituted cyclobutanes and analogous literature data for 3-aminocyclobutanol derivatives, as exact spectral libraries for this specific CAS are proprietary in many databases.)
Sources
- 1. youtube.com [youtube.com]
- 2. Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans is.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Benchmarking the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate against other methods
Executive Summary
The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate presents a classic stereochemical challenge in process chemistry: controlling the cis vs. trans diastereoselectivity on a strained cyclobutane ring. While the cis-isomer is thermodynamically favored and accessible via direct reduction, the trans-isomer typically requires stereochemical inversion or biocatalytic methods.
This guide benchmarks three primary methodologies:
-
Direct Hydride Reduction (High cis-selectivity).
-
Mitsunobu Inversion (High trans-selectivity via chemical inversion).[1]
-
Curtius Rearrangement (Stereoretentive, dependent on precursor availability).
Stereochemical Context & Stability
Unlike cyclohexane, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes:
-
Cis-Isomer: Both substituents (Carbamate and Hydroxyl) occupy pseudo-equatorial positions. This is the thermodynamically stable isomer.
-
Trans-Isomer: One substituent is pseudo-equatorial and the other pseudo-axial, creating higher steric strain.
Consequently, thermodynamic control favors the cis-isomer, necessitating kinetic or displacement strategies to access the trans-isomer.
Figure 1: Relative stability of 1,3-disubstituted cyclobutanes.
Methodology Benchmarking
Method A: Direct Reduction of tert-Butyl 3-oxocyclobutylcarbamate
This is the standard route for the cis-isomer . The bulky Boc-amino group directs hydride attack from the sterically less hindered face (pseudo-axial attack), pushing the hydroxyl group into the pseudo-equatorial position (cis).
-
Reagents:
-
NaBH4: Small hydride. Gives a mixture favoring cis (typically 3:1 to 4:1 dr) due to thermodynamic equilibration.
-
L-Selectride: Bulky hydride. Enhances steric control, yielding high cis-selectivity (>95:5 dr).
-
Protocol (L-Selectride Reduction):
-
Cool a solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) in THF to -78 °C.
-
Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 min.
-
Stir at -78 °C for 2 hours.
-
Critical Step: Oxidative workup is required to cleave the boron-oxygen bond. Add NaOH (3M) followed by H2O2 (30%) carefully at 0 °C.
-
Extract with EtOAc, wash with Na2S2O3 (to quench peroxide), and brine.
Method B: Mitsunobu Inversion (The Trans Route)
Since direct reduction favors the cis-isomer, the trans-isomer is best synthesized by chemically inverting the cis-alcohol. This 2-step sequence (Esterification-Hydrolysis) relies on the SN2 mechanism of the Mitsunobu reaction.
-
Mechanism: cis-Alcohol + p-Nitrobenzoic acid + DEAD/PPh3
trans-Ester trans-Alcohol. -
Why p-Nitrobenzoic acid? It is sufficiently acidic (
) to protonate the betaine intermediate and facilitates easy hydrolysis compared to simple benzoates.
Protocol (Inversion Sequence):
-
Esterification: Dissolve cis-alcohol (1.0 eq), PPh3 (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in THF. Cool to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise.[2] Stir at RT for 12-16 h.[3]
-
Isolate the intermediate trans-p-nitrobenzoate ester.
-
Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4 h.
-
Purify the resulting trans-alcohol via crystallization or silica chromatography.
Method C: Curtius Rearrangement
This route is "de novo," building the amine functionality from a carboxylic acid. It is stereoretentive.
-
Precursor: trans-3-Hydroxycyclobutanecarboxylic acid.[3]
-
Utility: Useful if the carboxylic acid is the starting material, but less efficient if the ketone is already available.
-
Safety Note: Requires handling azides (DPPA or NaN3).
Comparative Data Analysis
| Metric | Method A: L-Selectride Reduction | Method A: NaBH4 Reduction | Method B: Mitsunobu Inversion | Method C: Curtius Rearrangement |
| Target Isomer | Cis (Major) | Cis (Major) | Trans (Exclusive) | Retains SM Config |
| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | ~ 3:1 (cis:trans) | > 98:2 (trans:cis) | > 99:1 (Retention) |
| Overall Yield | 85 - 92% | 90 - 95% | 65 - 75% (2 steps) | 50 - 65% (3 steps) |
| Atom Economy | High | High | Low (High Mass Waste) | Moderate |
| Scalability | High (Cryogenic required) | High (Room Temp) | Moderate (Chromatography often needed) | Low/Moderate (Azide Safety) |
| Cost Driver | L-Selectride (Expensive) | NaBH4 (Very Cheap) | DEAD/PPh3 (Moderate) | DPPA (Expensive) |
Visualized Workflow
Figure 2: Divergent synthesis of cis and trans isomers starting from the common ketone precursor.
References
-
Stereoselective Reduction of Cyclohexanones (Analogous Mechanism)
-
Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. Available at: [Link]
-
-
Mitsunobu Inversion Protocols
-
Synthesis of Trans-3-hydroxycyclobutanecarboxylic acid (Precursor)
-
Patent CN108129288B. Synthesis method of trans-3-hydroxycyclobutylformic acid.[3] Google Patents. Available at:
-
-
Curtius Rearrangement Methodology
-
Lebel, H., & Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005, 7(19), 4107–4110. Available at: [Link]
-
Sources
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 3-hydroxycyclobutylcarbamate
A Researcher's Guide to Safely Handling Tert-butyl 3-hydroxycyclobutylcarbamate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, carbamate-containing compounds are a prevalent structural motif. This guide, developed from a Senior Application Scientist's perspective, provides essential, immediate safety and logistical information for handling Tert-butyl 3-hydroxycyclobutylcarbamate. Our focus is to empower researchers with the knowledge to work safely, efficiently, and in compliance with established safety protocols, thereby fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile
Tert-butyl 3-hydroxycyclobutylcarbamate and structurally related compounds are generally classified as irritants.[1][2] The primary routes of exposure are skin contact, eye contact, and inhalation of dust or aerosols.[1][2] While not considered acutely toxic, repeated or prolonged exposure can lead to irritation and potential sensitization. It is crucial to handle this compound with the appropriate respect and precautions to minimize any potential health risks.
Key Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Understanding these hazards is the first step in implementing a robust safety plan. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling Tert-butyl 3-hydroxycyclobutylcarbamate. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1][3] | Nitrile or neoprene gloves.[4][5] | Laboratory coat. | Recommended if weighing outside of a ventilated enclosure or if dust is generated. Use a NIOSH-approved N95 respirator.[6] |
| Solution Preparation and Transfer | Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).[1] | Nitrile or neoprene gloves.[4][5] | Laboratory coat. | Not generally required if performed in a well-ventilated area or fume hood.[6] |
| Reaction Setup and Workup | Chemical splash goggles and a face shield.[1] | Nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use.[3][5] | Laboratory coat. Consider a chemically resistant apron for larger scale work. | To be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Heavy-duty nitrile or neoprene gloves.[4] | Laboratory coat and a chemically resistant apron. | A NIOSH-approved respirator with an organic vapor/particulate cartridge is recommended. |
The Rationale Behind Glove Selection:
Carbamates can be absorbed through the skin.[4] Therefore, selecting the appropriate glove material is critical. Nitrile and neoprene gloves offer good chemical resistance to a broad range of chemicals, including carbamates.[4] It is imperative to inspect gloves for any tears or pinholes before each use and to remove them promptly and properly to avoid cross-contamination.[3]
Procedural Guidance for Safe Handling
Adherence to standard operating procedures is paramount for ensuring a safe laboratory environment. The following workflow provides a step-by-step guide for handling Tert-butyl 3-hydroxycyclobutylcarbamate.
Caption: A stepwise workflow for the safe handling of Tert-butyl 3-hydroxycyclobutylcarbamate.
Step-by-Step Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Tert-butyl 3-hydroxycyclobutylcarbamate.
-
Ensure that a properly functioning chemical fume hood, safety shower, and eyewash station are readily accessible.[1]
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling Operations:
-
Weighing: Whenever possible, weigh the solid material in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling dust particles.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions involving Tert-butyl 3-hydroxycyclobutylcarbamate within a chemical fume hood.
-
-
Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[8]
-
Spill and Waste Management
Accidents can happen, and a well-defined spill response and waste disposal plan is a critical component of laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection if necessary.
-
Clean-up: For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[3] For liquid spills, use an inert absorbent material.
-
Decontaminate: Decontaminate the spill area as described above.
Waste Disposal:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all federal, state, and local regulations.[7] Do not dispose of this material down the drain or in the regular trash.[7]
Decision-Making for PPE Selection
The selection of appropriate PPE is a risk-based decision. The following diagram illustrates a logical approach to selecting PPE based on the scale and nature of the handling procedure.
Caption: A decision tree for selecting appropriate PPE based on the handling scenario.
By following this structured approach to safety, researchers can confidently and responsibly handle Tert-butyl 3-hydroxycyclobutylcarbamate, ensuring both personal safety and the integrity of their scientific work.
References
- Pickering Laboratories. (n.d.). Safety Data Sheet (SDS).
- TCI AMERICA. (2022, August 8). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet.
- StatPearls. (n.d.). Carbamate Toxicity. NCBI Bookshelf.
- Echemi. (n.d.). tert-butyl (cis-3-hydroxycyclobutyl)carbamate.
- Synquest Labs. (n.d.). tert-Butyl N-[(1S,3R)-3- hydroxycyclopentyl]carbamate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Aliphatic Chain Hydrocarbons. (n.d.). 389890-43-1 | tert-Butyl (cis-3-hydroxycyclobutyl)carbamate.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Combi-Blocks, Inc. (n.d.). JR-1010 - Safety Data Sheet.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
